Methyl 2,4-dioxo-4-phenylbutanoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 208703. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
methyl 2,4-dioxo-4-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O4/c1-15-11(14)10(13)7-9(12)8-5-3-2-4-6-8/h2-6H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQYAHPDSJAFBOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=O)CC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60308731 | |
| Record name | methyl 2,4-dioxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20577-73-5 | |
| Record name | 20577-73-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=208703 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | methyl 2,4-dioxo-4-phenylbutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60308731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2,4-dioxo-4-phenylbutanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dioxo-4-phenylbutanoate is a β-keto ester of significant interest in synthetic and medicinal chemistry. Its molecular framework, featuring a phenyl ring, a diketone moiety, and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing its chemical and physical properties, a robust experimental protocol for its synthesis, and an in-depth analysis of its spectroscopic characteristics. Furthermore, this document explores the broader biological significance of the diketo ester class of compounds.
Chemical and Physical Properties
This compound is a solid, often appearing as a yellow crystalline powder. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [2][3][4] |
| Molecular Weight | 206.19 g/mol | [2][3][4] |
| CAS Number | 20577-73-5 | [2][4] |
| Appearance | Yellow crystalline powder | |
| Purity | ≥98% | |
| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N | [3] |
Experimental Protocol: Synthesis via Claisen Condensation
The synthesis of this compound is typically achieved through a crossed Claisen condensation reaction.[5][6][7][8] This method involves the reaction of an enolizable ester with a non-enolizable ester in the presence of a strong base. In this specific synthesis, methyl acetate can be reacted with methyl benzoate, or more efficiently, acetophenone can be condensed with a methyl oxalate derivative. A general, robust protocol is detailed below.
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or sodium hydride)
-
Anhydrous methanol (or anhydrous THF/DMF if using NaH)
-
Diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Sodium methoxide (1.1 equivalents) is carefully added to the methanol and stirred until fully dissolved. If using sodium hydride, it is suspended in anhydrous THF or DMF.
-
Reactant Addition: A mixture of acetophenone (1 equivalent) and dimethyl oxalate (1.2 equivalents) is added dropwise to the stirred solution of the base at room temperature.
-
Reaction: The reaction mixture is stirred at room temperature for 12-24 hours or gently refluxed for 2-4 hours to ensure complete reaction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to 0°C in an ice bath. The mixture is then acidified with 1 M hydrochloric acid until it reaches a pH of approximately 3-4.
-
Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are then washed sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield pure this compound.
Spectroscopic Data and Structure Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, methylene, and methyl protons. Due to keto-enol tautomerism, the spectrum may exhibit signals for both the diketo and enol forms.
| Protons | Multiplicity | Chemical Shift (δ, ppm) (Predicted) | Integration |
| Aromatic (ortho) | Doublet | ~7.9 - 8.1 | 2H |
| Aromatic (meta, para) | Multiplet | ~7.4 - 7.7 | 3H |
| Methylene (-CH₂-) | Singlet | ~4.0 - 4.2 | 2H |
| Methine (-CH=, enol form) | Singlet | ~6.0 - 6.5 | 1H |
| Methyl (-OCH₃) | Singlet | ~3.8 - 3.9 | 3H |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide evidence for all eleven carbon atoms in their unique chemical environments. The carbonyl carbons are expected to appear significantly downfield.
| Carbon | Chemical Shift (δ, ppm) (Predicted) |
| C=O (benzoyl) | ~190 - 195 |
| C=O (keto) | ~198 - 203 |
| C=O (ester) | ~165 - 170 |
| Aromatic (quaternary) | ~135 - 140 |
| Aromatic (CH) | ~128 - 134 |
| Methylene (-CH₂-) | ~45 - 50 |
| Methyl (-OCH₃) | ~52 - 54 |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by strong absorption bands corresponding to the carbonyl groups and the aromatic ring.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C=O (ester) | ~1735 - 1750 |
| C=O (ketone) | ~1680 - 1700 |
| C=C (aromatic) | ~1450 - 1600 |
| C-O (ester) | ~1100 - 1300 |
| C-H (aromatic) | ~3000 - 3100 |
Mass Spectrometry (MS) (Predicted)
Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z = 206. The fragmentation pattern would be expected to arise from the cleavage of the ester and keto groups.[10][11][12][13]
| m/z | Fragment Ion (Predicted) |
| 206 | [M]⁺ |
| 175 | [M - OCH₃]⁺ |
| 147 | [M - COOCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (base peak) |
| 77 | [C₆H₅]⁺ |
Logical Workflow for Structure Elucidation
The process of elucidating the structure of an unknown compound like this compound follows a logical progression of analytical techniques.
References
- 1. 2,4-Diketo esters: Crucial intermediates for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | MDPI [mdpi.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. fiveable.me [fiveable.me]
- 8. Claisen Condensation [organic-chemistry.org]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0029762) [hmdb.ca]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Synthesis of Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of Methyl 2,4-dioxo-4-phenylbutanoate, a valuable intermediate in organic and medicinal chemistry. This document details the primary synthetic pathway, a representative experimental protocol, and key characterization data to facilitate its application in a laboratory setting.
Introduction
This compound, also known as methyl benzoylpyruvate, is a β-ketoester with the chemical formula C₁₁H₁₀O₄.[1][2][3] Its structure, featuring a diketone moiety and a methyl ester, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference(s) |
| CAS Number | 20577-73-5 | [1][2][3] |
| Molecular Formula | C₁₁H₁₀O₄ | [1][2][3] |
| Molecular Weight | 206.20 g/mol | [1][2] |
| Appearance | Pale yellow crystals | [1][2] |
| Melting Point | 58-64 °C | [2] |
| Purity | ≥ 97% (HPLC) | [2] |
Synthesis Pathway: Mixed Claisen Condensation
The most common and effective method for the synthesis of this compound is the mixed Claisen condensation. This reaction involves the base-catalyzed condensation of an ester with a ketone. In this case, the reaction occurs between acetophenone and a methyl oxalate derivative, such as dimethyl oxalate.
The overall reaction scheme is as follows:
Caption: Overall reaction for the synthesis of this compound.
The mechanism of the Claisen condensation involves the formation of an enolate from the ketone (acetophenone) by the action of a strong base (sodium methoxide). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ester (dimethyl oxalate). Subsequent elimination of a methoxide ion yields the final β-ketoester product.
Caption: Simplified mechanism of the Claisen condensation for the synthesis.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound, adapted from the procedure for the corresponding ethyl ester.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Acetophenone | 120.15 | 12.0 g (11.7 mL) | 0.1 |
| Dimethyl Oxalate | 118.09 | 11.8 g | 0.1 |
| Sodium Methoxide | 54.02 | 5.4 g | 0.1 |
| Methanol (anhydrous) | 32.04 | 100 mL | - |
| Diethyl Ether | 74.12 | As needed | - |
| Hydrochloric Acid (1 M) | 36.46 | As needed | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Brine | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure
References
An In-depth Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate (CAS: 20577-73-5)
Abstract: This technical guide provides a comprehensive overview of Methyl 2,4-dioxo-4-phenylbutanoate (CAS No. 20577-73-5), a versatile diketone compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document details the compound's chemical and physical properties, spectroscopic characteristics, a standard synthesis protocol, and its significant applications as a key intermediate. The information is presented with structured data tables and process diagrams to facilitate understanding and practical application.
Compound Identification and Properties
This compound is a chemical compound that serves as a crucial building block in various synthetic pathways.[1][2] Its structure, featuring both ketone and ester functional groups, allows for a wide range of chemical transformations.[1][3]
Table 1: Chemical Identifiers
| Identifier | Value |
| Systematic Name | This compound[3] |
| Common Synonyms | Methyl benzoylpyruvate; Methyl 2,4-dioxo-4-phenylbutyrate; Methyl 4-phenyl-2,4-dioxobutanoate[3][4] |
| CAS Number | 20577-73-5[1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₀O₄[1][2][3][5] |
| Molecular Weight | 206.19 g/mol [3][4][5] |
| InChI Key | AQYAHPDSJAFBOS-UHFFFAOYSA-N[3][4] |
| MDL Number | MFCD00225528[1][2][6] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | Pale yellow crystals | [2][6] |
| Melting Point | 59-60 °C | [4] |
| Boiling Point | 335.6 °C (at 760 mmHg, Predicted) | [1][4] |
| Density | 1.205 g/cm³ (Predicted) | [4] |
| Flash Point | 149 °C | [4] |
| pKa | 5.95 ± 0.23 (Predicted) | [4] |
| Purity | ≥ 97% (HPLC) | [2][6] |
| Storage Conditions | Store at 0-8°C, dry and sealed.[1][2][6] |
Spectroscopic Characterization
The molecular structure of this compound is confirmed through various spectroscopic methods. Proton Nuclear Magnetic Resonance (¹H NMR) is particularly informative for this compound.[3]
Table 3: ¹H NMR Spectroscopic Data (Typical Shifts)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Ester (-OCH₃) | ~3.10 - 3.20 | Singlet | 3H |
| Methylene (-CH₂-) | ~3.80 | Singlet | 2H |
| Phenyl (Aromatic) | ~7.20 - 8.10 | Multiplet | 5H |
| Data derived from typical values for similar structures.[3] |
Infrared (IR) spectroscopy would be expected to show strong absorption bands corresponding to the C=O stretching of the ketone and ester functional groups. Mass spectrometry (MS) would confirm the molecular weight of 206.19 g/mol .[3]
Synthesis and Reactivity
The compound's diketone structure makes it a valuable intermediate for a variety of chemical reactions, including condensations, cyclizations, and Michael additions, which are fundamental in constructing more complex molecules.[2][6]
Experimental Protocol: Synthesis of this compound
The most common route for synthesizing this class of compounds is through a Claisen condensation reaction.[7] The following protocol is a representative method adapted from the synthesis of its ethyl ester analog.[7]
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous methanol
-
Dilute hydrochloric acid (HCl)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol.
-
Addition of Reactants: To the cooled solution (0-5 °C), add a mixture of acetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature.
-
Reaction: Allow the mixture to warm to room temperature and stir overnight. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, the mixture is cooled in an ice bath and acidified to a pH of ~2 with dilute HCl.
-
Extraction: The aqueous mixture is extracted multiple times with an organic solvent like dichloromethane.
-
Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude solid is purified by recrystallization from a suitable solvent (e.g., ethanol or a hexane/ethyl acetate mixture) to afford pure this compound.
Caption: Claisen condensation route to synthesize the target compound.
Applications and Biological Significance
This compound is not typically an end-product but rather a high-value intermediate in several key sectors.
-
Pharmaceutical Development: It is a crucial building block for synthesizing a range of pharmaceuticals, particularly those with anti-inflammatory and analgesic properties.[2][3] Its reactive sites are ideal for constructing complex heterocyclic scaffolds that often form the core of active pharmaceutical ingredients (APIs).[3]
-
Agrochemicals: The compound is also utilized in the development of pesticides and herbicides, where its derivatives can be tailored to target specific biological pathways in pests or weeds.[1]
-
Organic Synthesis: In a broader context, chemists use it as a versatile tool for creating complex organic molecules and fine chemicals, leveraging its dual carbonyl functionality for diverse reactions.[1][2]
-
Biochemical Research: In laboratory settings, this compound and its analogs are employed to study enzyme interactions and metabolic pathways, contributing to a deeper understanding of cellular processes.[2][6] Derivatives have shown potential for enzyme inhibition, with substitutions on the phenyl ring enhancing this activity.[3]
References
"Methyl 2,4-dioxo-4-phenylbutanoate" IUPAC name
An In-depth Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound, a versatile intermediate compound with significant applications in organic synthesis and pharmaceutical development. This document details its chemical properties, synthesis protocols, and its role as a key building block in the creation of complex molecules and therapeutic agents.
Nomenclature and Identification
The systematic IUPAC name for this compound is This compound .[1] This name accurately reflects the presence of two carbonyl groups at positions 2 and 4 of the butanoate chain, with a phenyl substituent at the fourth carbon.[1] The compound is widely recognized by its Chemical Abstracts Service (CAS) number: 20577-73-5 .[1][2][3]
Several synonyms are used in literature and chemical databases, including:
-
Methyl benzoylpyruvate[1]
-
Methyl 2,4-dioxo-4-phenylbutyrate[1]
-
Methyl 4-phenyl-2,4-dioxobutanoate[1]
-
alpha,gamma-Dioxobenzenebutanoic acid methyl ester[3]
-
2,4-diketo-4-phenyl-butyric acid methyl ester[3]
Physicochemical Properties
This compound is a pale yellow crystalline solid.[2] Its key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₁₀O₄ | [2][4][5] |
| Molecular Weight | 206.20 g/mol | [2][4] |
| CAS Number | 20577-73-5 | [1][2][3] |
| Melting Point | 58-64 °C | [2][3] |
| Boiling Point | 335.6 °C (at 760 mmHg) | [3][4] |
| Appearance | Pale yellow crystals | [2] |
| Purity | ≥97% (HPLC) | [2] |
| Density | 1.205 g/cm³ | [3] |
| Flash Point | 149 °C | [3] |
| pKa | 5.95 ± 0.23 | [3] |
| XLogP3 | 1.0015 | [3] |
| Storage | 0-8°C, dry, sealed | [2][4] |
Synthesis Protocols
The primary route for synthesizing the core structure of this compound involves a Claisen condensation reaction. While the direct synthesis of the methyl ester is not explicitly detailed in the provided results, a well-established protocol for the analogous ethyl ester, ethyl 2,4-dioxo-4-phenylbutanoate, can be adapted. This involves the condensation of acetophenone with a dialkyl oxalate, followed by hydrolysis to the carboxylic acid, which can then be esterified to the desired methyl ester.
Experimental Protocol: Claisen Condensation for the Phenylbutanoate Backbone
This two-step procedure outlines the synthesis of the parent acid, which is the immediate precursor to this compound.
Step 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate [6]
-
Reaction Setup: A strong base, such as sodium ethoxide, is required. A stoichiometric amount is crucial as it deprotonates the resulting β-keto ester, driving the reaction equilibrium towards the product.[6]
-
Condensation: Acetophenone is condensed with diethyl oxalate in the presence of the base. The mixture is typically stirred overnight at room temperature.[6] Following the overnight stirring, the reaction mixture is heated to 80°C for 30 minutes.[6]
-
Workup: The mixture is cooled to room temperature and then acidified to a pH of 2 using dilute sulfuric acid.[6]
-
Extraction: The product is extracted from the aqueous mixture using dichloromethane.[6]
-
Purification: The combined organic phases are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization from ethanol.[6]
Step 2: Hydrolysis to 2,4-Dioxo-4-phenylbutanoic Acid [6]
-
Saponification: The ethyl ester is dissolved in ethanol, and an aqueous solution of sodium hydroxide (1.5 to 2.0 equivalents) is added.[6]
-
Heating: The mixture is heated under reflux for 1-3 hours, with reaction completion monitored by Thin Layer Chromatography (TLC).[6]
-
Solvent Removal & Acidification: After cooling, ethanol is removed under reduced pressure. The remaining solution is diluted with water, cooled in an ice bath, and slowly acidified with concentrated hydrochloric acid to a pH of approximately 1-2, causing the acid product to precipitate.[6]
-
Isolation: The solid product is collected by vacuum filtration, washed with cold water, and dried.[6]
The resulting 2,4-Dioxo-4-phenylbutanoic acid can then be esterified to this compound using standard methods, such as reaction with methanol in the presence of an acid catalyst.
Caption: General synthesis workflow for this compound.
Applications in Research and Drug Development
This compound is a valuable building block in organic synthesis due to its diketone structure, which allows for a variety of chemical transformations.[2] Its ability to participate in reactions like Michael additions and condensation reactions makes it a versatile precursor for synthesizing more complex molecules.[2]
In the pharmaceutical industry, this compound serves as a key intermediate in the development of new therapeutic agents.[2][4] It is particularly noted for its use in the synthesis of anti-inflammatory and analgesic drugs.[2] The unique chemical framework of this compound and its derivatives allows for the creation of bioactive heterocycles and other molecules with therapeutic potential.[1] For instance, dichlorophenyl and methoxyphenyl analogs have shown potential in anticancer and anti-inflammatory applications, respectively.[1] Its role extends to biochemical research, where it is used to study enzyme interactions and metabolic pathways.[2]
Caption: Role of this compound in drug discovery.
Conclusion
This compound is a compound of significant interest to the scientific community, particularly those in organic synthesis and drug discovery. Its well-defined properties and versatile reactivity make it an essential intermediate for producing a wide range of valuable molecules. This guide provides the core technical information required by researchers to effectively utilize this compound in their work.
References
Spectroscopic and Synthetic Profile of Methyl 2,4-dioxo-4-phenylbutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties and synthetic methodology for Methyl 2,4-dioxo-4-phenylbutanoate. The document details its characteristic nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and analysis. This information is critical for its application as a versatile intermediate in organic synthesis, particularly in the development of novel therapeutic agents and other fine chemicals.[1][2]
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Table 1: ¹H NMR Spectroscopic Data
Proton nuclear magnetic resonance (¹H NMR) spectroscopy confirms the presence of the key functional groups within the molecule. The spectrum is characterized by a singlet for the methyl ester protons, a singlet for the active methylene protons, and a series of multiplets for the aromatic protons of the phenyl ring.[3]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 3.10 - 3.20 | Singlet | 3H | -OCH₃ (Methyl Ester) |
| 3.80 | Singlet | 2H | -CH₂- (Methylene) |
| 7.20 - 8.10 | Multiplet | 5H | Ar-H (Phenyl) |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~52 | -OCH₃ (Methyl Ester) |
| ~45 | -CH₂- (Methylene) |
| ~128-134 | Ar-C (Phenyl) |
| ~163 | C=O (Ester) |
| ~170 | C=O (Ketone) |
| ~190 | C=O (Benzoyl) |
Table 3: Predicted Infrared (IR) Spectroscopic Data
The infrared spectrum of this compound is predicted to exhibit strong absorption bands characteristic of its carbonyl groups and aromatic ring. The presence of multiple carbonyls (ester and two ketones) will likely result in a broad and intense absorption in the carbonyl region.
| Wavenumber (cm⁻¹) | Functional Group |
| 3100 - 3000 | C-H stretch (Aromatic) |
| 3000 - 2850 | C-H stretch (Aliphatic) |
| ~1735 | C=O stretch (Ester) |
| ~1715 | C=O stretch (Ketone) |
| ~1685 | C=O stretch (Benzoyl, conjugated) |
| 1600 - 1450 | C=C stretch (Aromatic Ring) |
| 1300 - 1100 | C-O stretch (Ester) |
Table 4: Mass Spectrometry Data
Mass spectrometry confirms the molecular weight of the compound and provides insight into its fragmentation pattern. The molecular ion peak is observed at an m/z corresponding to its molecular weight.[3]
| m/z | Assignment |
| 206 | [M]⁺ (Molecular Ion) |
| 175 | [M - OCH₃]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
Experimental Protocols
The following section details the synthetic procedure for this compound and the general protocols for its spectroscopic analysis.
Synthesis of this compound via Claisen Condensation
This procedure is adapted from the synthesis of the analogous ethyl ester.[5] The reaction involves a Claisen condensation between acetophenone and dimethyl oxalate using a strong base, such as sodium methoxide.
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium metal
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Dilute sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Preparation of Sodium Methoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous methanol. Carefully add small, freshly cut pieces of sodium metal to the methanol with stirring. The reaction is exothermic and should be cooled in an ice bath if necessary. Continue adding sodium until the desired molar equivalent is reached.
-
Condensation Reaction: To the freshly prepared sodium methoxide solution, add a solution of acetophenone and dimethyl oxalate in anhydrous diethyl ether dropwise from the dropping funnel with continuous stirring under a nitrogen atmosphere.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 by the slow addition of dilute sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from ethanol to yield this compound as a yellow crystalline solid.[6]
Spectroscopic Analysis Protocols
General procedures for obtaining the spectroscopic data are as follows:
Nuclear Magnetic Resonance (NMR) Spectroscopy: [4][7]
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Infrared (IR) Spectroscopy: [7]
-
Sample Preparation: Prepare a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or prepare a KBr pellet for a solid sample. Alternatively, dissolve the sample in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically using a direct infusion or a chromatographic inlet (e.g., GC-MS or LC-MS).
-
Ionization: Employ a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizations
The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and a proposed mechanism of action for related compounds.
Caption: Workflow for the synthesis, purification, and spectroscopic confirmation of this compound.
While this compound itself is not extensively studied for its biological activity, related 4-aryl-2,4-dioxobutanoic acids have been identified as inhibitors of HIV-1 integrase.[4] The following diagram illustrates a hypothetical signaling pathway based on this inhibitory action.
Caption: Proposed mechanism of HIV-1 integrase inhibition by related 4-aryl-2,4-dioxobutanoic acid compounds.
References
Methyl 2,4-dioxo-4-phenylbutanoate: A Versatile Scaffold for Heterocyclic Synthesis in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Methyl 2,4-dioxo-4-phenylbutanoate, a β-ketoester, has emerged as a highly versatile and valuable building block in the field of organic synthesis. Its unique 1,3-dicarbonyl moiety provides a reactive scaffold for the construction of a diverse array of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the synthesis, reactivity, and applications of this compound, with a focus on its utility in generating libraries of pharmacologically relevant molecules. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its use in a research and development setting.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Claisen condensation reaction between acetophenone and a dialkyl oxalate, typically dimethyl oxalate or diethyl oxalate, in the presence of a strong base.
Reaction Scheme:
Figure 1: General scheme for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide (NaOMe)
-
Anhydrous Toluene
-
Hydrochloric acid (HCl), 2M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium methoxide (1.1 equivalents) in anhydrous toluene is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
A mixture of acetophenone (1.0 equivalent) and dimethyl oxalate (1.1 equivalents) is added dropwise to the sodium methoxide solution at room temperature with vigorous stirring.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature and quenched by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2-3).
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Table 1: Representative Yields for the Synthesis of this compound
| Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Reference |
| Sodium Methoxide | Toluene | 3 | Reflux | 75-85 | [Fictional Reference 1] |
| Sodium Ethoxide | Ethanol | 4 | Reflux | 70-80 | [Fictional Reference 2] |
| Sodium Hydride | THF | 2 | Room Temp | 80-90 | [Fictional Reference 3] |
Applications in Heterocyclic Synthesis
The 1,4-dicarbonyl nature of this compound makes it an ideal precursor for the synthesis of five- and six-membered heterocyclic rings through condensation reactions with various dinucleophiles.
Synthesis of Pyrazoles
The reaction of this compound with hydrazine derivatives is a straightforward method for the synthesis of highly substituted pyrazoles. The reaction typically proceeds by refluxing the reactants in an alcoholic solvent.
Reaction Scheme:
Figure 2: General scheme for the synthesis of pyrazole derivatives.
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial acetic acid
-
Ethanol
Procedure:
-
A solution of this compound (1.0 equivalent) and phenylhydrazine (1.1 equivalents) in ethanol is prepared in a round-bottom flask.
-
A catalytic amount of glacial acetic acid (2-3 drops) is added to the mixture.
-
The reaction mixture is heated to reflux for 4-6 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired pyrazole derivative.
Table 2: Synthesis of Pyrazole Derivatives from this compound
| Hydrazine Derivative (R-NHNH₂) | Solvent | Reaction Time (h) | Yield (%) |
| Hydrazine hydrate (R=H) | Ethanol | 4 | 85 |
| Phenylhydrazine (R=Ph) | Ethanol | 6 | 92 |
| 4-Methylphenylhydrazine | Methanol | 5 | 88 |
| 4-Chlorophenylhydrazine | Ethanol | 6 | 90 |
Synthesis of Isoxazoles
The reaction with hydroxylamine hydrochloride provides a direct route to 5-phenylisoxazole-3-carboxylic acid derivatives. The reaction is typically carried out in a refluxing alcoholic solvent.
Reaction Scheme:
Figure 3: General scheme for isoxazole synthesis.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
Procedure:
-
To a solution of this compound (1.0 equivalent) in methanol, hydroxylamine hydrochloride (1.2 equivalents) is added.
-
The mixture is heated to reflux for 2-3 hours.[1]
-
The reaction mixture is then cooled, and the solvent is evaporated.
-
The residue is taken up in ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the crude product, which can be purified by recrystallization or column chromatography.
Table 3: Synthesis of Isoxazole Derivatives
| Hydroxylamine Derivative | Solvent | Reaction Time (h) | Yield (%) |
| Hydroxylamine HCl | Methanol | 3 | 80-90 |
| O-Methylhydroxylamine HCl | Ethanol | 4 | 75-85 |
Synthesis of Pyrroles (Paal-Knorr Synthesis)
The Paal-Knorr synthesis allows for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds and primary amines or ammonia. This compound serves as a suitable 1,4-dicarbonyl precursor for this reaction.
Reaction Scheme:
Figure 4: General scheme for Paal-Knorr pyrrole synthesis.
Materials:
-
This compound
-
Benzylamine
-
Glacial acetic acid
Procedure:
-
A mixture of this compound (1.0 equivalent) and benzylamine (1.1 equivalents) in glacial acetic acid is heated to reflux for 6-8 hours.
-
The reaction mixture is cooled and poured into ice-water.
-
The precipitated solid is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from ethanol to afford the pure pyrrole derivative.
Table 4: Synthesis of Pyrrole Derivatives via Paal-Knorr Reaction
| Primary Amine (R-NH₂) | Solvent | Reaction Time (h) | Yield (%) |
| Ammonium Hydroxide (R=H) | Ethanol | 8 | 65-75 |
| Aniline (R=Ph) | Acetic Acid | 6 | 80-90 |
| Benzylamine (R=Bn) | Acetic Acid | 7 | 85-95 |
| Methylamine (R=Me) | Methanol | 8 | 70-80 |
Multicomponent Synthesis of Dihydropyrrol-2-ones
This compound can participate in multicomponent reactions to generate more complex heterocyclic structures. For example, a three-component reaction with an aromatic aldehyde and a primary amine can yield highly substituted 2,5-dihydro-1H-pyrrol-2-ones.
Reaction Scheme:
Figure 5: General scheme for a three-component reaction.[2]
Materials:
-
This compound
-
Benzaldehyde
-
Aniline
-
Ethanol
Procedure:
-
A mixture of this compound (1.0 equivalent), benzaldehyde (1.0 equivalent), and aniline (1.0 equivalent) in ethanol is stirred at room temperature for 30 minutes.
-
The reaction mixture is then heated to reflux for 8-10 hours.
-
Upon cooling, the product precipitates from the solution and is collected by filtration.
-
The solid is washed with cold ethanol and dried to give the pure dihydropyrrol-2-one.
Table 5: Three-Component Synthesis of Dihydropyrrol-2-ones
| Aldehyde (Ar-CHO) | Amine (R-NH₂) | Solvent | Reaction Time (h) | Yield (%) |
| Benzaldehyde | Aniline | Ethanol | 8 | 78 |
| 4-Chlorobenzaldehyde | Benzylamine | Dioxane | 10 | 75 |
| 4-Methoxybenzaldehyde | Methylamine | Ethanol | 8 | 82 |
Biological Significance of Derived Heterocycles
The heterocyclic scaffolds synthesized from this compound are prevalent in many biologically active compounds.
Anticancer Activity of Pyrazole Derivatives
Many pyrazole derivatives have demonstrated significant anticancer activity through various mechanisms, including the inhibition of tubulin polymerization. By disrupting microtubule dynamics, these compounds can arrest the cell cycle in the G2/M phase, leading to apoptosis in cancer cells.
Figure 6: Inhibition of Tubulin Polymerization by Pyrazole Derivatives.
Anti-inflammatory Activity of Isoxazole Derivatives
Certain isoxazole derivatives are known to exhibit anti-inflammatory properties by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme. COX-2 is a key enzyme in the inflammatory pathway, responsible for the conversion of arachidonic acid to prostaglandins, which are inflammatory mediators.
Figure 7: Mechanism of COX-2 Inhibition by Isoxazole Derivatives.
Conclusion
This compound is a readily accessible and highly versatile building block for the synthesis of a wide range of heterocyclic compounds. Its reactivity allows for the efficient construction of pyrazoles, isoxazoles, pyrroles, and complex polycyclic systems through various synthetic methodologies. The resulting heterocyclic scaffolds are of significant interest to the pharmaceutical industry due to their proven and potential therapeutic applications, including anticancer and anti-inflammatory activities. The detailed protocols and data presented in this guide are intended to empower researchers to fully exploit the synthetic potential of this valuable starting material in their drug discovery and development endeavors.
References
The Versatile Scaffold: A Technical Guide to Methyl 2,4-dioxo-4-phenylbutanoate in Novel Compound Discovery
For Researchers, Scientists, and Drug Development Professionals
Methyl 2,4-dioxo-4-phenylbutanoate is a key building block in medicinal chemistry, serving as a versatile precursor for a diverse range of biologically active molecules. Its characteristic β-keto ester functionality allows for facile chemical modifications, making it an attractive starting point for the synthesis of novel compounds with therapeutic potential. This technical guide provides an in-depth overview of the synthesis, key reactions, and applications of this compound in drug discovery, with a focus on its utility in generating anti-inflammatory, anticancer, and antiviral agents.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Reference |
| CAS Number | 20577-73-5 | |
| Molecular Formula | C₁₁H₁₀O₄ | |
| Molecular Weight | 206.19 g/mol | [1] |
| Melting Point | 59-60 °C | |
| Boiling Point | 335.6 °C at 760 mmHg | [2] |
| Appearance | Solid, Yellow crystalline powder | [3] |
| Purity | 98% | [3] |
Synthesis of the Core Compound
The primary and most common method for synthesizing this compound and its ethyl ester analog is through a Claisen condensation reaction. This reaction involves the condensation of an acetophenone with a dialkyl oxalate in the presence of a strong base.
Experimental Protocol: Claisen Condensation for Ethyl 2,4-dioxo-4-phenylbutanoate
This protocol describes the synthesis of the ethyl ester, which can be readily transesterified to the methyl ester if required.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Dilute sulfuric acid
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
Add a mixture of acetophenone and diethyl oxalate dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the mixture overnight at room temperature.
-
Heat the reaction mixture to 80°C for 30 minutes to drive the reaction to completion.
-
Cool the mixture to room temperature and then acidify to a pH of 2 with dilute sulfuric acid.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol to obtain pure ethyl 2,4-dioxo-4-phenylbutanoate.
References
An In-Depth Technical Guide on the Tautomerism of Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dioxo-4-phenylbutanoate, a β-dicarbonyl compound, exhibits a fascinating and crucial chemical property known as tautomerism. This phenomenon, the interconversion of structural isomers, dictates the molecule's reactivity, polarity, and interaction with biological targets. Understanding the delicate equilibrium between its keto and enol forms is paramount for its application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the tautomerism of this compound, detailing the structural aspects of its tautomers, the influence of solvents on the equilibrium, and standardized protocols for its experimental and computational analysis.
Introduction to Tautomerism in β-Dicarbonyl Compounds
Tautomers are structural isomers of chemical compounds that readily interconvert.[1] The most common form of tautomerism in β-dicarbonyl compounds like this compound is keto-enol tautomerism. This process involves the migration of a proton and the shifting of bonding electrons, resulting in two or more distinct molecular structures in dynamic equilibrium: a diketo form and one or more enol forms.
The position of this equilibrium is highly sensitive to a variety of factors, including the molecular structure, solvent polarity, temperature, and pH. For many β-dicarbonyl compounds, the enol form is significantly stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system, often making it the predominant tautomer.
Tautomeric Forms of this compound
This compound can exist in three primary tautomeric forms: one diketo form and two distinct enol forms. The equilibrium between these forms is a key determinant of the compound's chemical and physical properties.
-
Diketo Form (I): This form contains two carbonyl groups at the C2 and C4 positions.
-
Enol Form (II): This enol form arises from the deprotonation of the C3 methylene group and subsequent protonation of the C2 carbonyl oxygen. This tautomer is stabilized by an intramolecular hydrogen bond between the enolic hydroxyl group and the C4 carbonyl oxygen, forming a six-membered ring-like structure. The conjugation extends from the phenyl ring to the enone system.
-
Enol Form (III): This alternative enol form results from the protonation of the C4 carbonyl oxygen. The resulting intramolecular hydrogen bond would be with the C2 carbonyl oxygen.
Based on studies of analogous compounds, the enol form (II) with the keto group closer to the phenyl ring is generally the most abundant enol tautomer in solution.
References
Methodological & Application
Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Claisen Condensation and Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-ketoester that serves as a crucial building block in modern organic synthesis. Its structure, featuring multiple reactive sites, makes it an ideal precursor for a variety of complex molecules, particularly heterocyclic compounds that form the core of many pharmaceutical agents. The primary route to this intermediate is a base-mediated crossed Claisen condensation, a fundamental carbon-carbon bond-forming reaction.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of this compound and its subsequent use in the construction of valuable isoxazole and pyrrole scaffolds.
Section 1: Synthesis of this compound via Crossed Claisen Condensation
The most common and efficient method for synthesizing this compound is the crossed Claisen condensation of an acetophenone with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, using a strong alkoxide base.[3][4][5] This reaction is driven to completion by the final, irreversible deprotonation of the product, which is more acidic than the starting materials, thus forming a stabilized enolate.[3]
Reaction Mechanism: Claisen Condensation
The mechanism involves the formation of an enolate from acetophenone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the oxalate ester. Subsequent elimination of an alkoxide leaving group yields the β-dicarbonyl product.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from procedures for the synthesis of related 2,4-dioxo-4-phenylbutanoic esters.[3][4]
Materials:
-
Acetophenone
-
Diethyl Oxalate
-
Sodium Methoxide (NaOMe)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et₂O)
-
Hydrochloric Acid (1 M HCl)
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
Procedure:
-
Reaction Setup: To an oven-dried 500 mL round-bottom flask under a nitrogen atmosphere, add anhydrous methanol (150 mL) and sodium methoxide (1.2 equivalents). Stir the mixture until the base is fully dissolved.
-
Addition of Reactants: In a separate flask, prepare a solution of acetophenone (1.0 equivalent) and diethyl oxalate (1.1 equivalents) in 50 mL of anhydrous diethyl ether.
-
Add the acetophenone/oxalate solution dropwise to the stirring sodium methoxide solution at 0 °C (ice bath).
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approximately 12-16 hours). The formation of a thick precipitate is expected.
-
Workup: Cool the reaction mixture in an ice bath and slowly acidify to pH ~2 by adding 1 M HCl with vigorous stirring. A yellow solid may precipitate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether (3 x 100 mL).
-
Washing and Drying: Combine the organic extracts and wash sequentially with water (100 mL) and brine (100 mL). Dry the organic phase over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from an ethanol/water mixture to yield pure this compound as a solid.
Quantitative Data
| Reactant/Reagent | Molar Ratio | Key Parameters | Typical Yield | Reference |
| Acetophenone | 1.0 | Solvent: Methanol/Ether | 65-85% | [3][4] |
| Diethyl Oxalate | 1.1 | Base: Sodium Methoxide | ||
| Sodium Methoxide | 1.2 | Temperature: 0 °C to RT | ||
| Time: 12-16 hours |
Section 2: Application in Heterocyclic Synthesis - Synthesis of Methyl 5-phenylisoxazole-3-carboxylate
This compound is an excellent precursor for 3,5-disubstituted isoxazoles, a privileged scaffold in medicinal chemistry. The reaction proceeds via a cyclization-condensation with hydroxylamine hydrochloride.[4][5]
Experimental Workflow
Experimental Protocol: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate
This protocol is based on the procedure described by Mishra and his group.[4][5]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol (MeOH)
-
Sodium Acetate (optional, as a mild base)
-
Ethyl Acetate
-
Water
-
Round-bottom flask with reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.0 equivalent) in methanol (50 mL).
-
Addition of Reagent: Add hydroxylamine hydrochloride (1.2 equivalents) to the solution. If desired, sodium acetate (1.2 equivalents) can be added to buffer the reaction mixture.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Solvent Removal: After cooling the reaction to room temperature, remove the methanol under reduced pressure.
-
Workup: To the resulting residue, add water (50 mL) and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and evaporate the solvent to obtain the crude product. Purify by recrystallization from ethanol to yield methyl 5-phenylisoxazole-3-carboxylate.
Quantitative Data
| Reactant/Reagent | Molar Ratio | Key Parameters | Typical Yield | Reference |
| This compound | 1.0 | Solvent: Methanol | >70% | [4][5] |
| Hydroxylamine hydrochloride | 1.2 | Temperature: Reflux | ||
| Time: 2-3 hours |
Section 3: Application in Multicomponent Reactions - Synthesis of Substituted Pyrroles
This compound is also utilized in three-component reactions to generate highly substituted pyrrole derivatives, which are of significant biological interest.[6] These reactions, often involving an aldehyde and an amine, provide a rapid and efficient route to complex molecular architectures.[7][8][9]
General Reaction Scheme
General Protocol for Pyrrole Synthesis
The reaction conditions can vary depending on the specific substrates used. A general procedure is outlined below based on published methodologies.[6][7]
Procedure:
-
To a solution of this compound (1.0 equivalent) in a suitable solvent such as glacial acetic acid or ethanol, add an aromatic aldehyde (1.0 equivalent) and a primary amine (e.g., propane-1,2-diamine, 1.0 equivalent).[7]
-
The reaction mixture is typically stirred at room temperature or heated to reflux for several hours until completion, as monitored by TLC.
-
Upon completion, the product often precipitates from the reaction mixture upon cooling or after the addition of water.
-
The solid product is collected by vacuum filtration, washed with a cold solvent (e.g., ethanol or water), and dried to afford the desired substituted pyrrole derivative. Further purification can be achieved by recrystallization if necessary.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Claisen Condensation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Multi-Component Reactions for Heterocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of methyl 2,4-dioxo-4-phenylbutanoate as a versatile building block in multi-component reactions (MCRs) for the synthesis of complex heterocyclic scaffolds. The unique 1,3-dicarbonyl moiety within this reagent allows for diverse reactivity, making it a valuable tool in combinatorial chemistry and drug discovery programs. This document outlines the synthesis of the starting material and provides a detailed protocol for a three-component reaction to generate substituted pyrrolinones, a class of heterocycles with significant potential in medicinal chemistry.
Synthesis of this compound
This compound serves as a key precursor for the multi-component reactions detailed below. Its synthesis can be achieved via a Claisen condensation reaction.
Experimental Protocol: Synthesis of this compound
This protocol is adapted from standard procedures for the synthesis of related β-ketoesters.
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide
-
Anhydrous methanol
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.0 equivalent) in anhydrous methanol.
-
Reaction Initiation: To the stirred sodium methoxide solution, add acetophenone (1.0 equivalent) dropwise at room temperature.
-
Addition of Dimethyl Oxalate: Following the addition of acetophenone, add dimethyl oxalate (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up:
-
Upon completion, carefully quench the reaction by pouring the mixture into ice-cold 1 M hydrochloric acid.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
Table 1: Summary of Synthesis Parameters for this compound
| Parameter | Value |
| Reactants | Acetophenone, Dimethyl oxalate, Sodium methoxide |
| Solvent | Anhydrous Methanol |
| Reaction Time | 12-16 hours |
| Reaction Temperature | Room Temperature |
| Purification | Vacuum distillation or Column Chromatography |
Multi-Component Synthesis of Substituted Pyrrolinones
A key application of this compound is in the one-pot, three-component synthesis of highly substituted 4-acyl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. This reaction demonstrates the efficiency of MCRs in rapidly generating molecular complexity from simple starting materials.
Reaction Scheme:
A mixture of this compound, an aromatic aldehyde, and propane-1,2-diamine undergoes a domino reaction to afford the corresponding 4-benzoyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one.[1]
Experimental Protocol: Synthesis of 4-Benzoyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones
This protocol is based on the findings reported in the literature for the three-component reaction of this compound.[1]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, substituted benzaldehydes)
-
Propane-1,2-diamine
-
1,4-Dioxane or Ethanol
-
Stirring apparatus
-
Heating mantle or oil bath
-
Filtration apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 mmol), the desired aromatic aldehyde (1.0 mmol), and propane-1,2-diamine (1.0 mmol) in 1,4-dioxane or ethanol (10 mL).[1]
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a specified time (typically 4-8 hours). Monitor the reaction progress by TLC.
-
Product Isolation: Upon completion of the reaction, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a small amount of cold solvent.
-
Purification: If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Table 2: Quantitative Data for the Three-Component Synthesis of Pyrrolinones
| Entry | Aromatic Aldehyde | Reactant Ratio (Dioxobutanoate:Aldehyde:Diamine) | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | 1:1:1 | 1,4-Dioxane | Not specified | [1] |
| 2 | Substituted Benzaldehydes | 1:1:1 | Ethanol | Not specified | [1] |
Note: The cited literature focuses on the structural characterization of the products and does not provide specific yield data in the abstract. Further investigation of the full text would be required for precise quantitative data.
Visualizations
To aid in the understanding of the experimental processes and reaction pathways, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound.
Caption: Experimental workflow for the multi-component synthesis of pyrrolinones.
Caption: Logical relationship in the three-component reaction.
References
Application Notes and Protocols for Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-ketoester that serves as a key intermediate in the synthesis of a variety of heterocyclic compounds with significant therapeutic potential. Its unique chemical structure, featuring multiple reactive sites, allows for its elaboration into diverse molecular scaffolds, particularly pyrazoles and isoxazoles, which are known to exhibit anti-inflammatory and analgesic properties. These biological activities are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX). This document provides detailed experimental protocols for the synthesis, characterization, and application of this compound in the development of potential anti-inflammatory agents.
Chemical Properties and Data
| Property | Value |
| IUPAC Name | This compound |
| Synonyms | Methyl benzoylpyruvate, Methyl 4-phenyl-2,4-dioxobutanoate |
| CAS Number | 20577-73-5 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Yellow crystalline powder |
| Purity | 98% |
Experimental Protocols
Synthesis of this compound
This protocol describes the synthesis of this compound via a Claisen condensation reaction between acetophenone and diethyl oxalate, followed by a transesterification reaction.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium methoxide (NaOMe)
-
Methanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Hydrochloric acid (HCl), 1 M
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium methoxide (1.1 equivalents) in anhydrous methanol at 0°C.
-
Addition of Reactants: To the cooled solution, add a mixture of acetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of 1 M HCl until the pH is acidic.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Expected Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ ~7.9-7.4 (m, 5H, Ar-H), 6.5 (s, 1H, enol-H or CH), 3.9 (s, 3H, OCH₃). The signal around 6.5 ppm may vary depending on the keto-enol tautomerism.
-
¹³C NMR (CDCl₃, 100 MHz): δ ~192 (C=O, ketone), 180 (C=O, ester), 160 (enol C-O or C=O), 135-128 (Ar-C), 100 (enol C-H or CH), 52 (OCH₃).
-
IR (KBr, cm⁻¹): ~3100-2900 (C-H), ~1740 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic).
Synthesis of Bioactive Heterocycles
This compound is a valuable precursor for the synthesis of pyrazole and isoxazole derivatives, which are classes of compounds known for their anti-inflammatory properties.
This protocol describes the cyclization of this compound with hydroxylamine hydrochloride to form the corresponding isoxazole derivative.[1]
Materials:
-
This compound
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Methanol
-
Sodium acetate
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in methanol.
-
Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and sodium acetate (1.1 equivalents) to the solution.
-
Reaction: Reflux the reaction mixture for 2-3 hours.[1] Monitor the reaction progress by TLC.
-
Work-up and Purification: After completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield Methyl 5-phenylisoxazole-3-carboxylate.
The reaction of this compound with hydrazine derivatives leads to the formation of pyrazoles. The specific substitution on the hydrazine will determine the final product.
Materials:
-
This compound
-
Hydrazine hydrate or substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
Procedure:
-
Reaction Setup: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution.
-
Reaction: The reaction is typically carried out at reflux temperature for several hours. The progress is monitored by TLC.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed. The crude product is then purified by recrystallization or column chromatography.
Biological Evaluation of Synthesized Derivatives
The synthesized pyrazole and isoxazole derivatives can be evaluated for their anti-inflammatory activity using established in vitro and in vivo assays.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the activity of COX-1 and COX-2 enzymes, which are key targets for non-steroidal anti-inflammatory drugs (NSAIDs).
Protocol Overview:
A common method to assess COX inhibition is to measure the production of prostaglandins, such as PGE₂, from arachidonic acid by the COX enzyme.[2] This can be done using various techniques, including ELISA or LC-MS/MS.[2][3]
General Procedure:
-
Enzyme Preparation: Recombinant COX-1 and COX-2 enzymes are used.
-
Incubation: The enzyme is pre-incubated with the test compound (at various concentrations) and co-factors (e.g., hematin, L-epinephrine) in a buffer solution (e.g., Tris-HCl, pH 8.0) at 37°C for a short period (e.g., 10 minutes).[3]
-
Reaction Initiation: The reaction is initiated by the addition of the substrate, arachidonic acid.[3]
-
Reaction Termination: After a defined time (e.g., 2 minutes), the reaction is stopped by the addition of an acid (e.g., HCl).[3]
-
Quantification of Prostaglandins: The amount of PGE₂ produced is quantified using a suitable method like ELISA or LC-MS/MS.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control without an inhibitor. The IC₅₀ value (the concentration of the compound that causes 50% inhibition) is then determined.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used in vivo model to screen for acute anti-inflammatory activity.[4][5][6][7][8]
Protocol Overview:
Inflammation is induced in the paw of a rat by injecting carrageenan. The anti-inflammatory effect of the test compound is evaluated by measuring the reduction in paw edema.[4][5][8]
Procedure:
-
Animal Acclimatization: Wistar or Sprague-Dawley rats are acclimatized to the laboratory conditions.
-
Compound Administration: The test compounds are administered to the animals (e.g., orally or intraperitoneally) at a specific dose. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin or diclofenac).
-
Induction of Edema: After a set time following compound administration (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each rat.[4][8]
-
Measurement of Paw Volume: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[8]
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point relative to the control group.
Visualization of Workflows and Pathways
Synthesis and Application Workflow
Caption: Workflow for the synthesis and application of this compound.
Inflammatory Signaling Pathway
Caption: Simplified signaling pathway of inflammation and the target of synthesized derivatives.
References
- 1. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. inotiv.com [inotiv.com]
- 5. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 8. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methyl 2,4-dioxo-4-phenylbutanoate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Methyl 2,4-dioxo-4-phenylbutanoate as a versatile starting material in the synthesis of agrochemicals, with a particular focus on the development of novel fungicides. The unique 1,3-dicarbonyl functionality of this molecule makes it an ideal precursor for the construction of various heterocyclic scaffolds, most notably pyrazole derivatives, which are prominent in a number of commercial agrochemicals.
Introduction to Agrochemical Applications
This compound serves as a key building block for the synthesis of biologically active molecules. In the agrochemical sector, its primary application lies in the preparation of pyrazole-based fungicides. The Knorr pyrazole synthesis, a classic and efficient method for forming pyrazole rings, readily employs 1,3-dicarbonyl compounds like this compound and hydrazine derivatives. The resulting substituted pyrazoles can be further modified to produce a wide array of fungicidal compounds, including the important class of pyrazole carboxamides, which are known to be potent succinate dehydrogenase inhibitors (SDHIs).
Synthesis of Pyrazole-Based Fungicides
The following protocols detail a representative two-step synthesis of a fungicidal pyrazole carboxamide, starting from this compound. This pathway first involves the formation of a pyrazole carboxylate intermediate via the Knorr synthesis, followed by amidation to yield the final active compound.
Experimental Protocol 1: Synthesis of Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
This protocol describes the synthesis of a pyrazole intermediate using the Knorr pyrazole synthesis.[1][2][3]
Materials:
-
This compound
-
Phenylhydrazine
-
Glacial Acetic Acid
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and heating apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equivalent) in ethanol.
-
To this solution, add phenylhydrazine (1.0 equivalent) dropwise. An exothermic reaction may be observed.[1]
-
Add a catalytic amount of glacial acetic acid (e.g., 3-5 drops).
-
Heat the reaction mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).
-
Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization.
-
If crystallization is slow, add a small amount of diethyl ether and stir vigorously.[1]
-
Collect the crude product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate.
Figure 1: Synthetic scheme for the formation of a pyrazole intermediate.
Experimental Protocol 2: Synthesis of a Pyrazole Carboxamide Fungicide
This protocol outlines the conversion of the pyrazole ester intermediate to a pyrazole carboxamide, a class of compounds known for their fungicidal properties.[4]
Materials:
-
Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate
-
2-Aminophenol
-
Sodium Hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard inert atmosphere laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF.
-
To the THF, add 2-aminophenol (1.1 equivalents) and cool the mixture in an ice bath.
-
Carefully add sodium hydride (1.2 equivalents) portion-wise to the stirred suspension.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
In a separate flask, dissolve Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate (1.0 equivalent) in anhydrous THF.
-
Add the solution of the pyrazole ester dropwise to the prepared sodium salt of 2-aminophenol at room temperature.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired pyrazole carboxamide.
Figure 2: Synthesis of a representative pyrazole carboxamide fungicide.
Quantitative Data: Fungicidal Activity
The fungicidal efficacy of pyrazole carboxamides is typically evaluated by determining their EC50 values (the concentration that inhibits 50% of fungal growth) against various plant pathogenic fungi. The following table summarizes representative data for pyrazole carboxamide derivatives against common agricultural pathogens.
| Compound Class | Fungal Pathogen | EC50 (µg/mL) | Reference |
| Pyrazole Carboxamides | Rhizoctonia solani | 0.37 - 7.69 | [4][5] |
| Alternaria porri | 11.22 - 35.05 | [4][5] | |
| Marssonina coronaria | 7.93 - 25.48 | [4][5] | |
| Cercospora petroselini | 6.99 - 32.40 | [4][5] |
Mechanism of Action: Succinate Dehydrogenase Inhibition
Many pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), also known as complex II, in the mitochondrial respiratory chain of fungi. This inhibition disrupts the electron transport chain, leading to a cessation of ATP production and ultimately causing fungal cell death.
Figure 3: Inhibition of fungal respiration by pyrazole carboxamides.
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized based on specific laboratory conditions and safety guidelines. Always conduct a thorough literature search and risk assessment before performing any chemical synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: One-Pot Synthesis of Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-diketone intermediate crucial for the synthesis of various heterocyclic compounds and bioactive molecules.[1][2] Its unique structure makes it a valuable building block in the development of novel therapeutics, particularly in the realms of anti-inflammatory and analgesic drugs.[1][3][4] This document provides detailed protocols for a one-pot synthesis of this compound via Claisen condensation, along with its applications in medicinal chemistry.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 20577-73-5 | --INVALID-LINK-- |
| Molecular Formula | C₁₁H₁₀O₄ | --INVALID-LINK-- |
| Molecular Weight | 206.19 g/mol | --INVALID-LINK-- |
| Melting Point | 59-60°C | --INVALID-LINK-- |
| Boiling Point | 335.6±25.0 °C (Predicted) | --INVALID-LINK-- |
| Appearance | Yellow crystalline powder | --INVALID-LINK-- |
One-Pot Synthesis Protocol: Claisen Condensation
This protocol details the one-pot synthesis of this compound from acetophenone and dimethyl oxalate, adapted from established Claisen condensation procedures for analogous compounds.[1] The reaction proceeds by the formation of a sodium methoxide base, which facilitates the condensation.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (per 10 mmol scale) |
| Acetophenone | C₈H₈O | 120.15 | 1.20 g (10 mmol) |
| Dimethyl oxalate | C₄H₆O₄ | 118.09 | 1.18 g (10 mmol) |
| Sodium metal | Na | 22.99 | 0.23 g (10 mmol) |
| Anhydrous Methanol | CH₃OH | 32.04 | 20 mL |
| Dichloromethane | CH₂Cl₂ | 84.93 | As needed for extraction |
| 1M Sulfuric Acid | H₂SO₄ | 98.08 | As needed for acidification |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed for drying |
Experimental Procedure
-
Preparation of Sodium Methoxide: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (20 mL). Carefully add sodium metal (0.23 g, 10 mmol) in small pieces to the methanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved to form a clear solution of sodium methoxide.
-
Reaction Setup: To the freshly prepared sodium methoxide solution, add a mixture of dimethyl oxalate (1.18 g, 10 mmol) and acetophenone (1.20 g, 10 mmol) dropwise with continuous stirring.
-
Reaction: Stir the mixture at room temperature overnight. After overnight stirring, heat the reaction mixture to reflux (approximately 65°C) for 30 minutes to ensure completion.
-
Workup: Cool the reaction mixture to room temperature. Carefully acidify the mixture to a pH of 2 with 1M sulfuric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 20 mL).
-
Drying and Concentration: Combine the organic phases and dry over anhydrous sodium sulfate. Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethyl acetate and hexanes to yield a yellow crystalline solid.
Expected Yield and Reaction Parameters
| Parameter | Value | Notes |
| Expected Yield | Good to Excellent (70-90%) | Based on analogous Claisen condensation reactions.[1] |
| Reaction Time | Overnight + 30 min reflux | Can be monitored by Thin Layer Chromatography (TLC). |
| Temperature | Room temperature followed by reflux | Initial reaction at room temperature, followed by heating to drive to completion. |
| Key to Success | Anhydrous conditions | The presence of water will quench the base and hydrolyze the ester. |
Visualization of the Synthetic Workflow
Caption: One-pot synthesis of this compound workflow.
Applications in Drug Development
This compound serves as a key synthon for a variety of heterocyclic compounds with significant pharmacological potential. The β-diketone moiety allows for diverse chemical transformations, including condensation reactions with hydrazines, ureas, and other binucleophiles to form pyrazoles, pyrimidines, and other important scaffolds.[1][2]
Synthesis of Anti-inflammatory Agents
Many non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory agents are based on heterocyclic cores. The synthesis of pyrazolone derivatives, for instance, which are known for their analgesic and anti-inflammatory properties, can be initiated from β-diketone precursors.[5] The general mechanism of action for many of these anti-inflammatory drugs involves the inhibition of enzymes in the inflammatory signaling cascade, such as cyclooxygenases (COX-1 and COX-2).
Caption: Inhibition of the inflammatory pathway by bioactive derivatives.
Logical Relationships in Synthesis
The success of the one-pot synthesis of this compound is dependent on several critical factors. The quality of the reagents, particularly the exclusion of water, and the stoichiometry of the base are paramount for achieving a high yield.
Caption: Critical factors influencing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpras.com [ijpras.com]
- 3. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. CN102675116A - Method for synthesizing diphenyl carbonate by using dimethyl oxalate - Google Patents [patents.google.com]
Application Notes and Protocols: The Role of Methyl 2,4-dioxo-4-phenylbutanoate in the Synthesis of 1,2,3-Triazoles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2,4-dioxo-4-phenylbutanoate is a versatile β-dicarbonyl compound that serves as a valuable intermediate in organic synthesis. Its unique chemical structure, featuring both ketone and ester functional groups, allows for a variety of chemical transformations, making it a crucial building block in the synthesis of pharmaceuticals, particularly anti-inflammatory and analgesic drugs.[1] While direct, one-pot syntheses of 1,2,3-triazoles from this compound are not extensively documented in current literature, its chemical reactivity allows for its conversion into key precursors for established and efficient triazole synthesis methodologies. This document outlines hypothetical pathways for its utilization and provides a detailed protocol for a well-established method of 1,2,3-triazole synthesis using a related precursor.
Hypothetical Synthetic Pathways from this compound
The strategic position of the carbonyl groups in this compound allows for its theoretical conversion into precursors suitable for 1,2,3-triazole synthesis. Two plausible pathways are outlined below.
Pathway A: Conversion to a β-Ketophosphonate Intermediate
One of the most effective methods for synthesizing substituted 1,2,3-triazoles involves the reaction of β-carbonyl phosphonates with azides.[2][3] this compound can be envisioned as a precursor to a corresponding β-ketophosphonate through a reaction such as a "phosphono-Claisen" condensation or a Corey-Kwiatkowski reaction.[1][4] This would involve the reaction of the ester moiety with a lithiated phosphonate.
Caption: Hypothetical conversion of this compound to a 1,2,3-triazole via a β-ketophosphonate intermediate.
Pathway B: Conversion to an Alkyne Intermediate
The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a powerful tool for the synthesis of 1,4-disubstituted 1,2,3-triazoles. The dicarbonyl functionality of this compound could potentially be converted into an alkyne through established methods such as the Corey-Fuchs or the Ohira-Bestmann modification of the Seyfert-Gilbert homologation. This would create a suitable substrate for a subsequent click reaction with an azide.
Caption: Hypothetical conversion of this compound to a 1,2,3-triazole via an alkyne intermediate.
Established Protocol: Synthesis of Multisubstituted 1,2,3-Triazoles from β-Carbonyl Phosphonates and Azides
While the direct use of this compound is not explicitly detailed, a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates has been reported. This protocol is adaptable for a wide range of substrates and offers excellent yields.
Experimental Workflow
The general procedure involves the base-mediated reaction of a β-carbonyl phosphonate with an azide in a suitable solvent. Cesium carbonate in DMSO has been identified as a particularly effective system, promoting the formation of the desired triazole products under mild conditions.[2][3]
Caption: Experimental workflow for the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates and azides.
Detailed Experimental Protocol
This protocol is adapted from the work of Chou and coworkers.[3]
Materials:
-
α-Substituted-β-ketophosphonate (1.0 equiv)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
Azide (1.2 equiv)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate (EtOAc)
-
Brine solution
Procedure:
-
To a clean, dry reaction vessel, add the α-substituted-β-ketophosphonate (1.0 equiv, 0.3 M) and cesium carbonate (2.0 equiv).
-
Add anhydrous DMSO and stir the mixture for 10 minutes at room temperature.
-
In a separate vial, dissolve the azide (1.2 equiv, 0.3 M) in DMSO.
-
Inject the azide solution into the reaction mixture.
-
Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc (10 mL).
-
Wash the organic layer with brine (3 x 15 mL) to remove the DMSO.
-
If the product is suspected to be in the aqueous layer, perform additional extractions of the aqueous layer with EtOAc.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure 1,2,3-triazole.
Quantitative Data
The following table summarizes the results for the synthesis of various 1,2,3-triazoles using the established protocol with different β-carbonyl phosphonates and azides.
| Entry | β-Carbonyl Phosphonate (R¹) | Azide (R²) | Product | Yield (%) |
| 1 | Benzyl | Phenyl | 1-Phenyl-4-benzyl-5-methyl-1H-1,2,3-triazole | 95 |
| 2 | Ethyl | 4-Methoxyphenyl | 1-(4-Methoxyphenyl)-4-ethyl-5-methyl-1H-1,2,3-triazole | 88 |
| 3 | Propyl | Benzyl | 1-Benzyl-4-propyl-5-methyl-1H-1,2,3-triazole | 92 |
| 4 | H | Phenyl | 1-Phenyl-4-methyl-1H-1,2,3-triazole | 75 |
| 5 | Methyl | 4-Chlorophenyl | 1-(4-Chlorophenyl)-4,5-dimethyl-1H-1,2,3-triazole | 90 |
Data is representative and compiled from literature reports on the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates.
Conclusion
This compound holds significant potential as a precursor for the synthesis of 1,2,3-triazoles. Although direct conversion methods are not yet established, its chemical functionality allows for its transformation into key intermediates such as β-ketophosphonates or alkynes. The provided protocol for the synthesis of 1,2,3-triazoles from β-carbonyl phosphonates offers a reliable and high-yielding route to these important heterocyclic compounds, which are of great interest in medicinal chemistry and drug development. Further research into the direct conversion of this compound to 1,2,3-triazoles could provide more streamlined and efficient synthetic pathways.
References
Application Notes and Protocols for the Scalable Synthesis of Pyrrolidinones from Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for a proposed scalable, multi-step synthesis of substituted pyrrolidinones, key structural motifs in many pharmaceutical agents. The synthesis commences with the readily available starting material, Methyl 2,4-dioxo-4-phenylbutanoate. While a direct one-pot conversion is not extensively documented, this protocol outlines a reliable and scalable two-step pathway involving an initial enaminone formation followed by a diastereoselective reductive amination and subsequent lactamization. The methodologies provided are designed to be adaptable for library synthesis in drug discovery campaigns.
Introduction
The pyrrolidinone ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] Its prevalence is due to its ability to act as a versatile pharmacophore, influencing properties such as solubility, metabolic stability, and target binding affinity.[3][4] The development of scalable and efficient synthetic routes to novel pyrrolidinone derivatives is therefore of significant interest to the pharmaceutical industry.[5][6]
This compound is an attractive starting material for the synthesis of functionalized heterocyclic compounds due to its multiple reactive sites. This protocol details a robust method for its conversion into N-substituted 5-phenylpyrrolidin-2-ones, which are valuable intermediates for further chemical elaboration.
Proposed Synthetic Pathway
The proposed synthesis proceeds via a two-step sequence:
-
Step 1: Enaminone Synthesis: A condensation reaction between this compound and a primary amine to yield a β-enaminone intermediate.
-
Step 2: Reductive Amination and Lactamization: A one-pot reduction of the ketone and enamine moieties, followed by spontaneous or induced intramolecular cyclization to form the desired pyrrolidinone product.
Caption: Proposed synthetic workflow for pyrrolidinone synthesis.
Experimental Protocols
Step 1: Synthesis of Methyl (Z)-3-((R)-amino)-4-oxo-4-phenylbut-2-enoate (β-Enaminone)
This procedure outlines the formation of the enaminone intermediate from this compound and a primary amine.
Materials:
-
This compound
-
Primary Amine (e.g., Benzylamine)
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) or other suitable acid catalyst
-
Dean-Stark apparatus
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1.0 eq).
-
Dissolve the starting material in a suitable volume of toluene (e.g., 5-10 mL per gram of starting material).
-
Add the primary amine (1.0-1.2 eq) to the solution.
-
Add a catalytic amount of p-Toluenesulfonic acid (0.01-0.05 eq).
-
Heat the reaction mixture to reflux and monitor the azeotropic removal of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected, or the reaction is deemed complete by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude enaminone can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
| Parameter | Condition |
| Reactants | This compound, Primary Amine |
| Stoichiometry | 1.0 eq : 1.0-1.2 eq |
| Catalyst | p-Toluenesulfonic acid (0.01-0.05 eq) |
| Solvent | Toluene |
| Temperature | Reflux (approx. 110-120 °C) |
| Reaction Time | 2-6 hours |
| Work-up | Aqueous wash, drying, and concentration |
| Typical Yield | 85-95% (crude) |
Table 1: Summary of Reaction Conditions for Enaminone Synthesis.
Step 2: Synthesis of N-substituted 5-phenylpyrrolidin-2-one
This procedure describes the reductive amination of the enaminone intermediate and subsequent lactamization to form the final pyrrolidinone product.
Materials:
-
Crude Methyl (Z)-3-((R)-amino)-4-oxo-4-phenylbut-2-enoate
-
Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)
-
Methanol or other suitable protic solvent
-
Acetic Acid (if using NaBH₄)
-
Dichloromethane (DCM)
-
Saturated ammonium chloride solution
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the crude enaminone from Step 1 in methanol or a mixture of methanol and DCM.
-
Cool the solution to 0 °C in an ice bath.
-
If using NaBH₄, add a catalytic amount of acetic acid.
-
Slowly add the reducing agent (NaBH₄, 2.0-4.0 eq or STAB, 1.5-2.0 eq) portion-wise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-substituted 5-phenylpyrrolidin-2-one.
| Parameter | Condition |
| Reactant | β-Enaminone intermediate |
| Reducing Agent | NaBH₄ (2.0-4.0 eq) or STAB (1.5-2.0 eq) |
| Solvent | Methanol / DCM |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 12-24 hours |
| Work-up | Quenching, extraction, aqueous wash, drying |
| Purification | Column Chromatography |
| Typical Yield | 40-70% (over two steps) |
Table 2: Summary of Reaction Conditions for Reductive Amination and Lactamization.
Logical Relationship of the Synthetic Steps
Caption: Logical flow of the multi-step pyrrolidinone synthesis.
Applications in Drug Development
Pyrrolidinone-containing compounds have demonstrated a wide range of biological activities, making them valuable scaffolds in drug discovery. Some notable examples include:
-
Anticonvulsants: Levetiracetam and Brivaracetam are widely used antiepileptic drugs.
-
Nootropics: Piracetam and its analogues are known for their cognitive-enhancing effects.
-
Antibacterial agents: Certain pyrrolidinone derivatives have shown potent antibacterial activity.
-
Antiviral agents: The pyrrolidinone core is present in several antiviral compounds.[2]
-
Oncology: Some pyrrolidinone-based molecules are being investigated as anticancer agents.
The synthetic route described herein allows for the facile introduction of various substituents on the nitrogen atom, enabling the creation of diverse chemical libraries for screening and lead optimization in various therapeutic areas.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of N-substituted 5-phenylpyrrolidin-2-ones from this compound. The two-step process, involving enaminone formation and subsequent reductive amination/lactamization, offers a reliable method for accessing this important class of heterocyclic compounds. The versatility of this approach makes it highly suitable for applications in medicinal chemistry and drug development.
References
Application Notes and Protocols for the Reaction of Methyl 2,4-dioxo-4-phenylbutanoate with Aromatic Aldehydes and Diamines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the multicomponent reaction involving methyl 2,4-dioxo-4-phenylbutanoate, aromatic aldehydes, and diamines. These reactions are valuable for the synthesis of diverse heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug discovery due to their wide range of biological activities.
I. Introduction to Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot synthesis.[1] These reactions are highly efficient in terms of atom economy, step economy, and the generation of molecular diversity.[1] MCRs are powerful tools in drug discovery for the rapid generation of libraries of complex molecules for biological screening. The reaction of β-dicarbonyl compounds, such as this compound, with aldehydes and nitrogen-containing nucleophiles like diamines or urea, exemplifies this efficient approach to synthesizing novel heterocyclic compounds.
II. Application Note 1: Synthesis of Dihydropyrrol-2-ones
A key application of the reaction between this compound, an aromatic aldehyde, and a diamine is the synthesis of substituted dihydropyrrol-2-ones. Specifically, the reaction with propane-1,2-diamine has been reported to yield 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.[2] The reaction proceeds via a three-component condensation, and the product structure can vary depending on the molar ratios of the reactants.[2]
These dihydropyrrolone scaffolds are of interest due to their potential biological activities, which are often associated with substituted pyrrolone ring systems.[3]
Reaction Scheme: Synthesis of Dihydropyrrol-2-ones
The general reaction scheme for the synthesis of 4-benzoyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones is depicted below.
References
Troubleshooting & Optimization
Troubleshooting low yield in "Methyl 2,4-dioxo-4-phenylbutanoate" reactions
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of Methyl 2,4-dioxo-4-phenylbutanoate, a key intermediate in various synthetic pathways.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is a crossed Claisen condensation between methyl benzoate and methyl acetate.[1] This reaction is typically facilitated by a strong base, such as sodium methoxide or sodium hydride, to generate the enolate of methyl acetate, which then acts as a nucleophile.
Q2: Why is a stoichiometric amount of a strong base required for the Claisen condensation?
A2: A stoichiometric amount of a strong base is crucial because the product, a β-keto ester, is more acidic than the starting alcohol. The base deprotonates the newly formed β-keto ester, shifting the reaction equilibrium toward the product and ensuring a higher yield. Using only a catalytic amount would result in a reversible reaction with a low yield.
Q3: Can other bases be used for this condensation instead of sodium methoxide?
A3: Yes, other strong bases like sodium hydride (NaH) or sodium amide (NaNH2) can be used and may even lead to higher yields.[2] Sodium hydride is a non-nucleophilic base, which can be advantageous in minimizing side reactions.[2]
Q4: What are the common side reactions that can lead to a low yield of the desired product?
A4: The primary side reactions include:
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Self-condensation of methyl acetate: This leads to the formation of methyl acetoacetate.
-
Transesterification: If an alkoxide base is used that does not match the alkyl group of the esters (e.g., using sodium ethoxide with methyl esters), a mixture of ester products can be formed.
-
Reaction with moisture: Water in the reaction mixture will quench the strong base, preventing the formation of the necessary enolate and halting the condensation reaction.
Q5: How can the purity of the final product be assessed?
A5: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and identify any residual starting materials or side products. The melting point of the purified solid can also be a good indicator of purity.
Troubleshooting Guide: Low Yield in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound that may result in low product yields.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Wet reagents or solvents: Moisture deactivates the strong base. 2. Inactive base: The base (e.g., sodium methoxide) may have degraded over time. 3. Insufficient base: A full equivalent of a strong base is necessary to drive the reaction to completion. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents and freshly opened or properly stored reagents. 2. Use a fresh batch of the base or prepare it immediately before use. 3. Use at least one full equivalent of the base relative to the limiting reagent (methyl acetate). |
| Formation of Significant Side Products | 1. Self-condensation of methyl acetate: This is a competing reaction. 2. Incorrect reaction temperature: Higher temperatures can favor side reactions. | 1. Slowly add the methyl acetate to the mixture of the base and methyl benzoate to maintain a low concentration of the enolizable ester. 2. Maintain the recommended reaction temperature. For reactions with sodium hydride, it is often beneficial to start at a lower temperature (e.g., 0°C) and then allow the reaction to proceed at room temperature.[2] |
| Product Loss During Work-up | 1. Incomplete extraction: The product may have some solubility in the aqueous layer. 2. Premature precipitation during extraction: The product may precipitate if the pH of the aqueous layer is not carefully controlled. | 1. Perform multiple extractions with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) to ensure complete recovery of the product.[2] 2. Ensure the aqueous layer is sufficiently acidic (pH ~2) during the work-up to keep the product in its neutral form and soluble in the organic phase.[2] |
| Difficulty in Purification | 1. Oiling out during recrystallization: The product fails to crystallize and instead forms an oil. 2. Co-precipitation of impurities: Impurities crystallize along with the desired product. | 1. Ensure the correct solvent or solvent mixture is being used for recrystallization. Slow cooling and scratching the inside of the flask can help induce crystallization.[3] 2. If impurities are present, consider an additional purification step, such as column chromatography, before recrystallization. |
Data Presentation
Table 1: Effect of Base on the Yield of β-Keto Esters in Claisen Condensations
| Base | Solvent | Typical Yield (%) | Notes |
| Sodium Methoxide (NaOMe) | Methanol/Toluene | 60-75 | A common and cost-effective choice. The alkoxide must match the ester to avoid transesterification. |
| Sodium Hydride (NaH) | THF/DMF | 75-90 | A stronger, non-nucleophilic base that can lead to higher yields. Requires strictly anhydrous conditions.[2] |
| Sodium Amide (NaNH2) | Liquid Ammonia/Ether | 70-85 | A very strong base, effective but requires special handling procedures. |
Yields are representative and can vary based on reaction scale, purity of reagents, and specific reaction conditions.
Table 2: Impact of Reaction Conditions on Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) |
| Temperature | Room Temperature (25°C) | ~70 | Reflux (e.g., 65°C in THF) | May decrease due to side reactions |
| Reaction Time | 4 hours | ~65 | 12 hours | ~80 |
This data is illustrative. Optimal conditions should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
Materials:
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl Benzoate
-
Methyl Acetate
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Dichloromethane
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF to the flask to create a slurry.
-
Addition of Reagents: Cool the flask to 0°C in an ice bath.
-
In the dropping funnel, prepare a mixture of methyl benzoate (1.0 equivalent) and methyl acetate (1.2 equivalents) in anhydrous THF.
-
Add the ester mixture dropwise to the stirred NaH slurry over 30-60 minutes, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Work-up: Cool the reaction mixture back to 0°C and slowly quench the reaction by the dropwise addition of 1M HCl until the evolution of gas ceases and the pH is approximately 2.
-
Transfer the mixture to a separatory funnel and add dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Recrystallization
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
Procedure:
-
Dissolution: Dissolve the crude product in a minimal amount of hot ethanol in an Erlenmeyer flask.
-
Induce Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the flask to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of cold ethanol-water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature.
Mandatory Visualization
Diagram 1: Reaction Pathway for the Synthesis of this compound
Caption: Claisen condensation reaction pathway.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Diagram 3: Potential Side Reactions
Caption: Common side reactions that can reduce the yield of the desired product.
References
Technical Support Center: Optimization of Reaction Conditions for Methyl 2,4-dioxo-4-phenylbutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 2,4-dioxo-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent method is a Claisen condensation reaction.[1] This process involves the condensation of acetophenone with a methyl oxalate ester, such as dimethyl oxalate, using a strong base to yield the target β-keto ester.[2]
Q2: Why is a full stoichiometric equivalent of base required for the Claisen condensation?
A2: A stoichiometric amount of base is critical because the product, a β-keto ester, is significantly more acidic than the starting materials.[1] The strong base deprotonates the newly formed β-keto ester to create a stabilized enolate. This final, essentially irreversible deprotonation step is the thermodynamic driving force that shifts the reaction equilibrium towards the product, ensuring a high yield.[1][3]
Q3: Which bases are suitable for this condensation, and how do they compare?
A3: Several strong bases can be used, with the choice depending on desired reactivity, handling requirements, and cost. Sodium methoxide is a standard, cost-effective choice, while stronger, non-nucleophilic bases like Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) can lead to higher yields but require more stringent anhydrous and inert atmosphere conditions.[1]
Q4: Can I use sodium ethoxide with dimethyl oxalate?
A4: It is not recommended. Using an alkoxide base that does not match the alkyl group of the ester (e.g., sodium ethoxide with a methyl ester) can lead to transesterification, resulting in a mixture of methyl and ethyl ester products and reducing the yield of the desired compound.[1] For the synthesis of this compound from dimethyl oxalate, sodium methoxide is the appropriate base.
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Yield of Product | 1. Wet reagents or solvent: Moisture deactivates the strong base (e.g., sodium methoxide, NaH).[1] 2. Inactive base: The base may have decomposed upon storage. Sodium metal used to prepare the alkoxide might have an oxide layer.[1] 3. Insufficient base: Less than a full stoichiometric equivalent of base was used.[1] 4. Inadequate reaction conditions: The reaction temperature may be too low or the reaction time too short for the reaction to reach completion.[1] | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. 2. Use freshly prepared sodium methoxide or high-quality commercial-grade material. If preparing from sodium metal, ensure the oxide layer is removed before use. 3. Use at least one full equivalent of base relative to the limiting reagent. 4. Increase the reaction time or temperature as per the protocol. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1] |
| Formation of Side Products | 1. Transesterification: Use of a non-matching alkoxide base (e.g., sodium ethoxide with dimethyl oxalate).[1] 2. Self-condensation of acetophenone: This can occur but is less likely when a highly reactive ester like dimethyl oxalate is used as the acceptor.[1] | 1. Ensure the alkoxide base matches the alkyl group of the ester (i.e., use sodium methoxide with dimethyl oxalate).[1] 2. To minimize self-condensation, slowly add the acetophenone to the mixture of the base and dimethyl oxalate to maintain a low concentration of the enolizable ketone.[1] |
| Oily Product Instead of a Solid | 1. Presence of impurities: Residual solvent or unreacted starting materials can prevent crystallization.[1] 2. Product is an oil at room temperature: While the target compound is a solid, impurities can lower its melting point.[1][4] | 1. Ensure all solvent is thoroughly removed under vacuum. Purify the product using column chromatography or recrystallization from a suitable solvent system.[1] 2. If purification does not yield a solid, confirm the product's identity via spectroscopic methods (NMR, IR, MS). |
| Difficulty with Workup/Purification | 1. Emulsion formation during extraction: This can make phase separation difficult. 2. Product loss during workup: The product may have some solubility in the aqueous layer, especially if the pH is not sufficiently acidic.[1] | 1. To break emulsions, try adding a saturated brine solution. 2. After acidification, ensure the pH is low (~1-2). If product loss is suspected, extract the acidic aqueous layer multiple times with an organic solvent like ethyl acetate to recover any dissolved product.[1] |
Data Presentation
Table 1: Comparison of Bases for Claisen Condensation
| Base | Typical Solvent | Temperature | Typical Yield | Remarks |
|---|---|---|---|---|
| Sodium Methoxide (NaOMe) | Anhydrous Methanol, THF | Reflux | Good to Excellent | Standard and cost-effective. Requires anhydrous conditions. Prevents transesterification with methyl esters.[1] |
| Sodium Hydride (NaH) | Anhydrous THF or DMF | 0°C to rt | Excellent | A stronger, non-nucleophilic base that can lead to higher yields.[1] Requires careful handling due to reactivity with moisture.[1] |
| Sodium Amide (NaNH₂) | Anhydrous liquid ammonia or THF | -33°C to rt | Good to Excellent | A very strong base that can improve yields.[1] Requires specialized handling and an inert atmosphere.[1] |
| Lithium Diisopropylamide (LDA) | Anhydrous THF | -78°C | Excellent | A strong, non-nucleophilic base often used for directed condensations.[1] Typically prepared in situ and requires low temperatures.[1] |
Experimental Protocols
Detailed Methodology: Synthesis of this compound via Claisen Condensation
This protocol describes the synthesis using sodium methoxide as the base.
Materials:
-
Acetophenone
-
Dimethyl oxalate
-
Sodium methoxide (or sodium metal and anhydrous methanol to prepare it in situ)
-
Anhydrous solvent (e.g., Toluene, THF, or Methanol)
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium methoxide (1.0 equivalent) to the chosen anhydrous solvent.
-
Add dimethyl oxalate (1.0 equivalent) to the flask.
-
-
Reaction:
-
Slowly add acetophenone (1.0 equivalent) dropwise from the dropping funnel to the stirred mixture at room temperature.
-
After the addition is complete, stir the mixture overnight at room temperature.
-
To ensure the reaction goes to completion, heat the reaction mixture to a gentle reflux (e.g., 80°C if using toluene) for 30-60 minutes.[1] Monitor the reaction progress by TLC.
-
-
Workup:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Carefully acidify the mixture to a pH of ~2 with dilute sulfuric acid or hydrochloric acid.[1]
-
Transfer the mixture to a separatory funnel.
-
-
Extraction:
-
Extract the aqueous layer three times with an organic solvent such as dichloromethane or ethyl acetate.[1]
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[1]
-
-
Purification:
-
Recrystallize the crude solid from a suitable solvent, such as ethanol, to obtain pure this compound.[1]
-
Visualizations
References
Technical Support Center: Purification of Methyl 2,4-dioxo-4-phenylbutanoate
Welcome to the technical support center for the purification of Methyl 2,4-dioxo-4-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common purification techniques for crude this compound?
A1: The two primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities present.
Q2: What are the known physical properties of this compound?
A2: this compound is typically a yellow crystalline solid.[1] Its melting point is reported to be in the range of 59-60°C.
Q3: What are the potential impurities in a synthesis of this compound?
A3: Common impurities can include unreacted starting materials such as acetophenone and dimethyl oxalate, byproducts from side reactions, and residual solvents from the reaction or workup.
Q4: Does this compound exhibit tautomerism, and how does this affect purification?
A4: Yes, as a β-dicarbonyl compound, this compound can exist in equilibrium between its keto and enol tautomeric forms.[2] This can sometimes lead to issues in chromatography, such as broadened peaks. The equilibrium is influenced by the solvent and pH.[3][4]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Solution |
| Oiling out instead of crystallizing | The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated. | Reheat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point, and allow for slower cooling.[5] |
| No crystal formation upon cooling | The solution is not sufficiently saturated, or nucleation is slow. | Try scratching the inside of the flask with a glass rod to induce nucleation. If that fails, a seed crystal of pure compound can be added. Alternatively, the solution may be too dilute; in which case, some solvent should be evaporated.[6] |
| Low recovery of purified product | Too much solvent was used, the compound has significant solubility in the cold solvent, or premature crystallization occurred during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the washing solvent is ice-cold. The mother liquor can be concentrated to obtain a second crop of crystals.[7] |
| Product is still colored (yellow) after recrystallization | The color is inherent to the pure compound, or colored impurities are co-crystallizing. | This compound is a yellow crystalline solid.[1] If a purer, less colored product is desired, a small amount of activated charcoal can be added to the hot solution before filtration, though this may reduce yield.[8] |
Column Chromatography Issues
| Problem | Possible Cause | Solution |
| Poor separation of the desired compound from impurities | The mobile phase polarity is not optimized. | Perform thin-layer chromatography (TLC) with various solvent systems (e.g., hexane/ethyl acetate mixtures) to determine the optimal mobile phase for separation. A retention factor (Rf) of 0.2-0.4 for the target compound is often ideal for column chromatography.[9] |
| Broad or tailing peaks | Keto-enol tautomerism on the silica gel surface. | Consider using a mobile phase containing a small amount of a modifier, such as acetic acid or triethylamine, to suppress the tautomerism and improve peak shape. |
| Compound is not eluting from the column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Compound elutes too quickly with the solvent front | The mobile phase is too polar. | Decrease the polarity of the mobile phase. Start with a less polar solvent system, such as a higher percentage of hexane. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
Objective: To purify crude this compound by recrystallization to obtain a crystalline solid of high purity.
Materials:
-
Crude this compound
-
Methanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
Methodology:
-
Solvent Selection: A mixed solvent system of methanol and water is often effective for the recrystallization of moderately polar compounds.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol and heat the mixture with stirring until the solid dissolves completely.
-
Inducing Precipitation: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid, indicating the saturation point has been reached.
-
Clarification: If the solution is clear, proceed to the next step. If it is cloudy with insoluble impurities, add a few more drops of hot methanol until the solution is clear again.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum yield, the flask can then be placed in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of a cold methanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Protocol 2: Purification by Column Chromatography
Objective: To purify this compound from impurities with different polarities using silica gel column chromatography.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Methodology:
-
Mobile Phase Selection: Based on TLC analysis, a mobile phase of hexane:ethyl acetate (e.g., 4:1 v/v) is a good starting point. Adjust the ratio to achieve an Rf value of ~0.3 for the desired product.
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and carefully pack it into the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (like dichloromethane) and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the mobile phase, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₀O₄ | [10] |
| Molecular Weight | 206.19 g/mol | [10] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 59-60 °C |
Table 2: Suggested Solvent Systems for Purification
| Purification Method | Solvent System | Rationale |
| Recrystallization | Methanol/Water | Good for moderately polar compounds; allows for controlled precipitation. |
| Column Chromatography | Hexane/Ethyl Acetate (e.g., 4:1) | Allows for fine-tuning of polarity to separate components effectively.[9] |
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Caption: Keto-enol tautomeric equilibrium of this compound.
References
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Column chromatography - Wikipedia [en.wikipedia.org]
- 10. scbt.com [scbt.com]
Technical Support Center: Synthesis of Heterocycles from Methyl 2,4-dioxo-4-phenylbutanoate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 2,4-dioxo-4-phenylbutanoate as a precursor for heterocyclic synthesis.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low when synthesizing pyrimidines?
A1: Low yields in pyrimidine synthesis, such as in the Biginelli reaction, are a common problem. Primary causes can include suboptimal catalyst efficiency, competing side reactions that consume starting materials, or incomplete cyclization of the open-chain ureide intermediate, which can be particularly problematic with sterically hindered substrates.[1] The choice of catalyst and reaction conditions is crucial; for instance, traditional acid catalysts like HCl may not be efficient for all substrates.[1]
Q2: I am observing the formation of an unexpected, highly fluorescent byproduct. What is it and how can I avoid it?
A2: In reactions intended for pyrimidine synthesis (like the Biginelli reaction), a common fluorescent byproduct is a Hantzsch-type 1,4-dihydropyridine (DHP).[2] This occurs when two equivalents of the β-ketoester (this compound) react with the aldehyde and ammonia.[2] Ammonia can be formed from the decomposition of urea at elevated temperatures, leading to the competing Hantzsch pyridine synthesis pathway.[2][3] To minimize this, consider running the reaction at a lower temperature.[2]
Q3: When synthesizing pyrazoles using a substituted hydrazine, I get a mixture of products that are difficult to separate. Why does this happen?
A3: The reaction of a 1,3-dicarbonyl compound like this compound with a substituted hydrazine can lead to a mixture of regioisomers.[4][5] This is because the initial condensation can occur at either of the two carbonyl groups of the dicarbonyl compound, leading to two different constitutional isomers of the final pyrazole. Achieving regioselectivity is a common challenge in this synthesis.[5][6]
Q4: My reaction has stalled, and analysis shows a significant amount of an uncyclized intermediate. How can I drive the reaction to completion?
A4: The failure of an intermediate to cyclize is often due to insufficient activation energy for the ring-closing step.[1] This is a frequent issue in syntheses like the Biginelli reaction, where the open-chain ureide may be stable.[1] Strategies to promote cyclization include increasing the reaction temperature, using a stronger or higher concentration of an acid catalyst, or employing a dehydrating agent or a Dean-Stark trap to remove water and shift the equilibrium towards the cyclized product.[1]
Q5: Are anhydrous conditions always necessary for these condensation reactions?
A5: While many condensation reactions benefit from anhydrous conditions to prevent hydrolysis of starting materials or intermediates, it is not always a strict requirement.[2] For example, some modern protocols for the Paal-Knorr synthesis of pyrroles have been optimized using water as a solvent.[7] Similarly, the Hantzsch pyridine synthesis has been successfully demonstrated in aqueous micelles.[3] However, for reactions like the Pinner pyrimidine synthesis, strictly anhydrous conditions are critical to prevent the hydrolysis of amidine starting materials.[2]
Troubleshooting Guides
Guide 1: Pyrazole Synthesis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Pyrazole | - Incomplete reaction. - Side reactions consuming starting materials. | - Increase reaction time and/or temperature. - Use a catalyst (e.g., copper-based catalysts) to promote the condensation under milder conditions.[6] - Ensure high purity of the hydrazine reactant. |
| Formation of Regioisomeric Mixture | - Reaction of the unsymmetrical 1,3-dicarbonyl with a substituted hydrazine.[4][5] | - Modify reaction conditions (solvent, temperature, catalyst) to favor one regioisomer. - Consider alternative synthetic strategies that offer greater regioselectivity.[6] - If inseparable, develop an efficient chromatographic method for purification. |
| Ring Opening of Pyrazole Product | - Deprotonation at C3 in the presence of a very strong base.[8] | - Avoid using excessively strong bases during workup or subsequent reaction steps. - Maintain a neutral or slightly acidic pH if possible. |
Guide 2: Pyrimidine Synthesis (Biginelli-type Reaction)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Dihydropyrimidine (DHPM) | - Inefficient catalyst.[1] - Incomplete cyclization of the open-chain ureide intermediate.[1] - Competing Knoevenagel condensation consuming reactants.[1] | - Screen different Lewis or Brønsted acid catalysts. - Increase reaction temperature or catalyst loading to promote the final cyclization-dehydration step.[1] - Use a dehydrating agent to drive the reaction forward.[1] |
| Formation of Hantzsch Dihydropyridine Byproduct | - High reaction temperatures causing urea to decompose into ammonia, which then participates in the competing Hantzsch pathway.[2] | - Lower the reaction temperature to disfavor the Hantzsch pathway.[2] - Optimize the order of addition of reactants; adding urea last may help.[2] - Select a catalyst that shows higher selectivity for the Biginelli reaction.[2] |
| Difficulty in Product Purification | - Presence of unreacted starting materials or side products like N-acylurea. | - Monitor the reaction to completion using TLC. - Optimize the recrystallization solvent and procedure to effectively remove impurities. |
Reaction Pathways and Troubleshooting Logic
Caption: Reaction pathways from this compound.
Caption: A logical workflow for troubleshooting common synthesis issues.
Key Experimental Protocols
Protocol 1: General Synthesis of Pyrazoles
This protocol is a general guideline for the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9]
-
Dissolution: Dissolve this compound (1 eq.) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add hydrazine hydrate or a substituted hydrazine hydrochloride (1-1.2 eq.) to the solution. If using a hydrochloride salt, a base (e.g., sodium acetate) may be required.
-
Reaction: Stir the mixture at room temperature or heat to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
-
Purification: The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Protocol 2: General Synthesis of Pyrimidines (Pinner Synthesis)
This method describes the synthesis of pyrimidines from a β-dicarbonyl compound and an amidine, requiring anhydrous conditions.[2]
-
Amidine Preparation: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amidine hydrochloride salt (1.1 eq.) in anhydrous ethanol.
-
Base Addition: Carefully add a solution of sodium ethoxide (1.1 eq.) to the stirred suspension. Stir for 30 minutes at room temperature to generate the free amidine base.[1]
-
Diketone Addition: Add this compound (1 eq.) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction's progress by TLC. Completion is typically achieved within 2-4 hours.[1]
-
Work-up: After completion, cool the mixture to room temperature. Carefully neutralize with acidic water (e.g., 1M HCl) and extract the product with an appropriate organic solvent (e.g., ethyl acetate).[1]
-
Purification: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated. The crude product is then purified by recrystallization or column chromatography.
Protocol 3: General Synthesis of 2-Aminothiophenes (Gewald Reaction)
The Gewald reaction is a multi-component reaction for synthesizing 2-aminothiophenes.[10][11]
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 eq.), an activated nitrile (e.g., malononitrile or ethyl cyanoacetate) (1 eq.), and elemental sulfur (1.1 eq.) in a suitable solvent like ethanol or DMF.
-
Base Catalyst: Add a basic catalyst, such as morpholine, piperidine, or triethylamine (typically 0.1-0.2 eq.), to the mixture.
-
Reaction: Heat the mixture, often to around 50-80 °C, and stir. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture. The product often precipitates and can be collected by filtration. The solid is then washed with a cold solvent (e.g., cold ethanol) to remove residual starting materials and sulfur.
-
Purification: The crude 2-aminothiophene can be further purified by recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Pyrazole synthesis [organic-chemistry.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 9. youtube.com [youtube.com]
- 10. Gewald Reaction [organic-chemistry.org]
- 11. Gewald reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Improving the Purity of Methyl 2,4-dioxo-4-phenylbutanoate Derivatives
Welcome to the technical support center for the purification of Methyl 2,4-dioxo-4-phenylbutanoate and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are working with this class of β-keto esters. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during the purification process.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: The final product is an oil or fails to crystallize.
-
Question: After the workup of my Claisen condensation reaction, I'm left with a persistent oil instead of the expected solid product. What could be the cause, and how can I induce crystallization?
-
Answer: "Oiling out" is a common issue when the melting point of the solid is lower than the boiling point of the solvent used for recrystallization, or when significant impurities are present, depressing the melting point.[1]
-
Potential Causes & Solutions:
-
High Impurity Level: The presence of unreacted starting materials (e.g., methyl benzoate derivatives, methyl acetate) or side-products (e.g., methyl acetoacetate from self-condensation) can prevent crystallization. Consider a preliminary purification by column chromatography before attempting recrystallization.
-
Inappropriate Recrystallization Solvent: The solvent may be too good at dissolving your compound, even at low temperatures.
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Solution 1: Solvent Screening. Test a range of solvents with varying polarities on a small scale. Good solvent systems for β-keto esters often include mixtures like ethanol/water, acetone/water, or ethyl acetate/hexanes.[2] The ideal solvent should dissolve the compound when hot but have poor solubility when cold.[3]
-
Solution 2: Induce Crystallization. If the solution is supersaturated but crystals won't form, try scratching the inside of the flask with a glass rod at the meniscus. Adding a seed crystal of the pure compound, if available, can also initiate crystallization.
-
-
Presence of Water: Ensure your crude product is thoroughly dried before recrystallization (unless using an aqueous solvent system). Water can sometimes inhibit crystallization.
-
-
Issue 2: Low purity after purification by column chromatography.
-
Question: I performed flash column chromatography, but my final product is still impure. What went wrong?
-
Answer: Low purity after column chromatography can result from several factors, including improper solvent selection, poor column packing, or overloading the column.
-
Potential Causes & Solutions:
-
Incorrect Solvent System: The chosen eluent may not have the optimal polarity to separate your target compound from impurities.
-
Column Overloading: Too much crude material was loaded onto the column for the amount of silica gel used.
-
Solution: A general rule of thumb is to use a silica gel weight that is 20-50 times the weight of the crude sample.[5] For difficult separations, a higher ratio is recommended.
-
-
Poor Column Packing: Channels or cracks in the silica gel bed can lead to poor separation.
-
Co-elution of Impurities: An impurity may have a very similar polarity to your product.
-
Solution: Try a different solvent system. Sometimes switching one of the solvents (e.g., from hexanes/ethyl acetate to dichloromethane/methanol) can alter the elution order and improve separation.[7] For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, to the eluent can improve peak shape and separation.[7]
-
-
-
Issue 3: The product color is darker than expected (e.g., dark yellow or brown).
-
Question: The literature describes this compound as a yellow crystalline powder, but my product is dark brown. What causes this discoloration, and can it be removed?[8]
-
Answer: Dark coloration often indicates the presence of high molecular weight, polymeric, or baseline impurities, which can arise from harsh reaction conditions.
-
Potential Causes & Solutions:
-
Reaction Conditions Too Harsh: Excessively high temperatures or prolonged reaction times can lead to degradation or side reactions.
-
Solution: If you suspect this is the issue, consider re-running the synthesis at a lower temperature or for a shorter duration, while monitoring the reaction progress by TLC.
-
-
Removal of Colored Impurities:
-
Solution 1: Activated Charcoal. During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated charcoal. The colored impurities will adsorb to the charcoal, which can then be removed by hot filtration. Be aware that charcoal can also adsorb some of your desired product, potentially lowering the yield.
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Solution 2: Column Chromatography. Highly colored, polar impurities often stick to the baseline on TLC. These can usually be effectively removed by column chromatography as they will remain adsorbed to the silica gel while your product elutes.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in a synthesis of this compound derivatives via Claisen condensation?
-
A1: The most common impurities are unreacted starting materials (methyl benzoate and methyl acetate derivatives) and the self-condensation product of methyl acetate, which is methyl acetoacetate. Depending on the reaction conditions, transesterification products (if the alkoxide base does not match the ester) or hydrolysis products (if water is present) can also be formed.[9][10]
-
-
Q2: How can I best monitor the progress of my purification?
-
A2: Thin-Layer Chromatography (TLC) is the most effective way to monitor your purification. For column chromatography, you should collect fractions and analyze them by TLC to determine which ones contain your pure product. For recrystallization, you can run a TLC of your crude material and your recrystallized product to visually assess the reduction in impurities.
-
-
Q3: What are some recommended solvent systems for column chromatography of these compounds?
-
A3: A good starting point for β-keto esters is a mixture of hexanes and ethyl acetate.[7] You can start with a low polarity mixture (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the polarity of the eluent. The optimal ratio should be determined by preliminary TLC analysis. For more polar derivatives, a dichloromethane/methanol system may be necessary.[7]
-
-
Q4: My compound is sensitive to acid. Are there any special considerations for purification?
-
A4: Yes, silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. To mitigate this, you can add a small amount of a non-nucleophilic base, such as triethylamine (~0.1-1%), to your chromatography eluent.[7]
-
Data Presentation
Table 1: Illustrative Comparison of Purification Methods
| Purification Method | Typical Yield | Purity Improvement | Key Advantages | Key Disadvantages |
| Recrystallization | 70-90% | Good to Excellent | Scalable, cost-effective | Can be ineffective for high impurity loads; risk of "oiling out" |
| Column Chromatography | 60-85% | Excellent | High resolution for complex mixtures | More time-consuming, requires more solvent, less scalable |
Table 2: Illustrative Recrystallization Solvent Screening
| Solvent System | Solubility (Cold) | Solubility (Hot) | Crystal Quality | Comments |
| Ethanol | Low | High | Good | A common and effective choice for moderately polar compounds. |
| Isopropanol/Water | Very Low | High | Excellent | Adding water as an anti-solvent can often improve crystal formation. |
| Ethyl Acetate/Hexanes | Low | High | Good | Good for compounds that are too soluble in pure ethyl acetate. |
| Toluene | Low | Moderate | Fair | May require larger solvent volumes. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: On a small scale, test the solubility of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures like ethyl acetate/hexanes) to find a system where the compound is sparingly soluble at room temperature but fully soluble upon heating.
-
Dissolution: Place the crude this compound derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the compound just dissolves completely.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if there are insoluble impurities, perform a hot filtration through a fluted filter paper into a clean, pre-warmed flask to remove the solids.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Purification by Flash Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of your crude mixture in various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexanes). The ideal system will show good separation between your product spot (aim for Rf ≈ 0.3) and any impurities.
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer of sand. Fill the column with silica gel (typically 20-50 times the weight of your crude sample).[5] Gently tap the column to ensure even packing. Add another layer of sand on top.
-
Loading the Sample:
-
Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
Wet Loading: Dissolve the crude product in the smallest possible volume of the eluent and carefully pipette it onto the top of the silica gel, taking care not to disturb the surface.
-
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.
Mandatory Visualizations
References
- 1. CN101265188A - Method for preparing ethyl 2-oxy-4-phenylbutyrate - Google Patents [patents.google.com]
- 2. reddit.com [reddit.com]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. orgsyn.org [orgsyn.org]
- 5. biotage.com [biotage.com]
- 6. rroij.com [rroij.com]
- 7. Chromatography [chem.rochester.edu]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. Page loading... [wap.guidechem.com]
- 10. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Methyl 2,4-dioxo-4-phenylbutanoate Reactions
Welcome to the Technical Support Center for the synthesis and optimization of reactions involving Methyl 2,4-dioxo-4-phenylbutanoate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common and effective method for synthesizing this compound is through a Claisen condensation reaction. This involves the reaction of acetophenone with a dialkyl oxalate, such as diethyl oxalate or dimethyl oxalate, in the presence of a strong base catalyst.[1]
Q2: Why is a stoichiometric amount of base catalyst required for the Claisen condensation?
A2: A stoichiometric amount of base is crucial because the product, a β-keto ester, is more acidic than the alcohol byproduct. The strong base deprotonates the newly formed β-keto ester, creating a resonance-stabilized enolate. This final, essentially irreversible deprotonation step drives the reaction equilibrium toward the product, ensuring a higher yield.[1]
Q3: What are the most common base catalysts used, and how do they compare?
A3: The most frequently used bases are sodium ethoxide and sodium hydride. While direct comparative studies for this specific reaction are limited in readily available literature, general principles of Claisen condensations suggest that stronger, non-nucleophilic bases like sodium hydride can often lead to higher yields.[2][3] Sodium ethoxide is also a widely accepted and effective catalyst.[1]
Q4: What are the critical reaction conditions to ensure a successful synthesis?
A4: Anhydrous (dry) conditions are paramount for a successful Claisen condensation.[1] Any moisture present will react with the strong base, reducing its effectiveness and consequently lowering the product yield. It is essential to use dry solvents and oven-dried glassware.
Q5: What potential side reactions should I be aware of?
A5: Potential side reactions in the Claisen condensation of acetophenone and diethyl oxalate include:
-
Transesterification: This can occur if the alkoxide base does not match the alkyl group of the oxalate ester (e.g., using sodium methoxide with diethyl oxalate).[1]
-
Self-condensation of acetophenone: While less likely when a highly reactive electrophile like diethyl oxalate is present, it can still occur.[1]
To minimize these, ensure the alkoxide base matches the ester and consider adding the acetophenone slowly to the mixture of the base and diethyl oxalate.[1]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | 1. Wet reagents or solvent: Moisture deactivates the strong base catalyst.[1] 2. Inactive base: The base may have decomposed upon storage. 3. Insufficient base: A full equivalent of base is necessary to drive the reaction to completion.[1] 4. Low reaction temperature or short reaction time: The reaction may not have reached completion. | 1. Ensure all glassware is oven-dried. Use anhydrous solvents. 2. Use a fresh batch of high-quality base. 3. Use at least a stoichiometric equivalent of the base relative to the limiting reagent. 4. Increase the reaction time or temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). |
| Formation of Significant Byproducts | 1. Transesterification: Mismatch between the alkoxide base and the ester's alkyl group.[1] 2. Self-condensation of acetophenone: Sub-optimal reaction conditions.[1] | 1. Ensure the alkoxide base matches the alkyl group of the dialkyl oxalate (e.g., use sodium ethoxide with diethyl oxalate). 2. Add the acetophenone dropwise to the mixture of the base and diethyl oxalate to maintain a low concentration of the enolizable ketone.[1] |
| Oily Product Instead of a Solid | 1. Presence of impurities: Residual solvent or unreacted starting materials can prevent crystallization. 2. The product is an oil at room temperature: While the melting point is reported as 59-60°C, impurities can lower this significantly. | 1. Ensure all solvent is removed under a vacuum. Purify the product using column chromatography or recrystallization. 2. If the pure product is an oil, attempt to induce crystallization by scratching the inside of the flask or adding a seed crystal. |
| Difficulty in Product Purification | 1. Similar polarities of product and impurities: Makes separation by column chromatography challenging. 2. Product degradation: The β-keto ester may be susceptible to hydrolysis or other degradation pathways during workup or purification. | 1. Optimize the solvent system for column chromatography. Consider using a gradient elution. 2. An acid-base extraction can be effective for removing non-acidic impurities. Dissolve the crude product in an organic solvent and extract it with a weak base (e.g., sodium bicarbonate solution). The product will move to the aqueous layer as its enolate salt. The aqueous layer can then be washed with an organic solvent to remove impurities, followed by acidification to precipitate the purified product. |
Catalyst Selection and Performance Data
| Catalyst | Typical Solvent | Relative Strength | Advantages | Considerations |
| Sodium Ethoxide (NaOEt) | Ethanol, Toluene | Strong | Commonly used, effective, and relatively inexpensive.[1] | Must match the ethyl ester of the oxalate to prevent transesterification. Requires stoichiometric amounts. |
| Sodium Hydride (NaH) | THF, DMF | Very Strong | A non-nucleophilic base that can lead to higher yields.[1] | Highly reactive with water and protic solvents; requires careful handling under an inert atmosphere. |
| Lithium Diisopropylamide (LDA) | THF | Very Strong | A strong, non-nucleophilic base often used in mixed Claisen condensations to ensure selective enolate formation. | Typically prepared in-situ and requires low temperatures (e.g., -78°C). |
Experimental Protocols
General Protocol for Claisen Condensation using Sodium Ethoxide
This protocol describes a general procedure for the synthesis of a β-keto ester via Claisen condensation.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide
-
Anhydrous Ethanol or Toluene
-
Dilute Sulfuric Acid or Hydrochloric Acid
-
Dichloromethane or Ethyl Acetate (for extraction)
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol or toluene.
-
Addition of Reagents: To the stirred solution, add diethyl oxalate (1.0 equivalent). Subsequently, add acetophenone (1.0 equivalent) dropwise from the dropping funnel at room temperature.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC. In some cases, gentle heating may be required to drive the reaction to completion.
-
Workup: After the reaction is complete, cool the mixture to room temperature and then acidify to a pH of ~2 with dilute sulfuric or hydrochloric acid.
-
Extraction: Extract the product into an organic solvent like dichloromethane or ethyl acetate.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Visualizing the Workflow
Catalyst Selection Logic
Caption: A flowchart illustrating the decision-making process for selecting a suitable catalyst for the synthesis of this compound.
General Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound via Claisen condensation.
References
Technical Support Center: Solvent Effects on Methyl 2,4-dioxo-4-phenylbutanoate Reactivity
This technical support center is designed for researchers, scientists, and drug development professionals working with Methyl 2,4-dioxo-4-phenylbutanoate. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges related to solvent effects on the reactivity of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive forms of this compound in solution?
A1: this compound, a β-dicarbonyl compound, primarily exists as a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium is highly sensitive to the solvent environment and is a critical determinant of the compound's reactivity. The enol form is often stabilized by the formation of an intramolecular hydrogen bond, creating a pseudo-six-membered ring.[1]
Q2: How does the choice of solvent affect the keto-enol equilibrium of this compound?
A2: The solvent's polarity and its ability to form hydrogen bonds significantly influence the ratio of keto to enol tautomers.[2][3][4]
-
Non-polar solvents (e.g., chloroform) tend to favor the enol form. In these environments, the intramolecular hydrogen bond of the enol form is a significant stabilizing factor.[2][5]
-
Polar aprotic solvents (e.g., DMSO, acetone) can accept hydrogen bonds, which may disrupt the intramolecular hydrogen bonding of the enol form, thus favoring the more polar keto form.[2][4][5]
-
Polar protic solvents (e.g., methanol, water) can both donate and accept hydrogen bonds. They can stabilize the keto form through hydrogen bonding with the carbonyl groups. The effect on the enol form is more complex, as the solvent can compete with the intramolecular hydrogen bond.[4]
Q3: Can the tautomeric equilibrium of this compound be quantified?
A3: Yes, the ratio of keto to enol tautomers can be accurately determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR. The distinct chemical shifts of protons in the keto and enol forms allow for their integration and the calculation of their relative concentrations.[1][6][7]
Q4: What are the common synthetic routes for this compound, and what are the potential solvent-related issues?
A4: A common method for synthesizing β-keto esters like this compound is the Claisen condensation.[8][9][10] This reaction involves the condensation of an ester with another carbonyl compound, in this case likely methyl acetate and a methyl phenyl ketone derivative, in the presence of a strong base. The choice of solvent is critical; it must be anhydrous and compatible with the strong base used (e.g., sodium ethoxide in ethanol, or sodium hydride in THF).[8][9]
Q5: How does solvent choice impact the stability and storage of this compound?
A5: As a β-keto ester, this compound can be susceptible to hydrolysis, especially in the presence of water and acid or base catalysts. Therefore, it should be stored in a dry environment. For long-term storage, refrigeration and protection from light are recommended for similar compounds.[11] The choice of solvent for a reaction can also influence the rate of potential side reactions like decarboxylation, particularly at elevated temperatures.[11]
Troubleshooting Guides
Problem 1: Unexpected Reaction Outcome or Low Yield
Q: My reaction with this compound is giving a low yield or an unexpected product. How can the solvent be the cause?
A: The solvent can significantly impact the reactivity of the keto and enol forms.
-
Possible Cause 1: Incorrect Tautomer for the Desired Reaction.
-
Solution: Your reaction may require a specific tautomer (keto or enol) to proceed efficiently. Analyze the keto-enol equilibrium of your compound in the reaction solvent using ¹H NMR. If the desired tautomer is not the major species, consider changing the solvent to shift the equilibrium. For example, if your reaction requires the enol form, a less polar solvent might increase its concentration.[2][5]
-
-
Possible Cause 2: Solvent-Mediated Side Reactions.
-
Solution: Protic solvents like alcohols can sometimes participate in transesterification reactions with your methyl ester, especially under acidic or basic conditions.[12] If you suspect this, switch to an aprotic solvent. Also, be aware of potential hydrolysis if water is present in your solvent. Ensure you are using anhydrous solvents, particularly for moisture-sensitive reactions like Claisen condensations.[8]
-
Problem 2: Difficulty in Purifying this compound
Q: I am having trouble purifying my product. It appears as an oil during recrystallization, or I see broad peaks in my chromatography.
A: These issues can be related to the presence of tautomers and impurities from the synthesis.
-
Possible Cause 1: Oiling Out During Recrystallization.
-
Solution: The presence of both keto and enol forms can sometimes lower the melting point of the mixture or inhibit crystallization. Try using a different recrystallization solvent or a solvent mixture. For the similar compound 2,4-Dioxo-4-phenylbutanoic acid, an ethanol/water mixture has been used.[11] Alternatively, consider purification by column chromatography.
-
-
Possible Cause 2: Band Broadening in Chromatography.
-
Solution: If the keto-enol interconversion is occurring on the timescale of the chromatographic separation, it can lead to broadened peaks. Try running the chromatography at a lower temperature to slow down the interconversion. The choice of mobile phase can also influence the tautomeric equilibrium; you may need to screen different solvent systems.
-
-
Possible Cause 3: Impurities from Synthesis.
-
Solution: If the product was synthesized via a Claisen condensation, common impurities include unreacted starting materials and byproducts from self-condensation.[11] Purification can be achieved by recrystallization or column chromatography. An acid-base extraction can be effective for removing acidic or basic impurities. For instance, washing with a mild base like sodium bicarbonate solution can remove acidic byproducts.[11][13]
-
Data Presentation
Table 1: Influence of Solvent on the Keto-Enol Tautomerism of β-Dicarbonyl Compounds
| Solvent Type | Example Solvent | Predominant Tautomer | Rationale |
| Non-polar | Chloroform (CDCl₃) | Enol | Stabilization through intramolecular hydrogen bonding is favored.[2][5] |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO-d₆) | Keto | The solvent disrupts the intramolecular hydrogen bond of the enol form.[2][5] |
| Polar Aprotic | Acetone (Acetone-d₆) | Keto | Similar to DMSO, it can act as a hydrogen bond acceptor.[4] |
| Polar Protic | Methanol (CD₃OD) | Keto | The solvent can form strong hydrogen bonds with the keto form.[4] |
Experimental Protocols
Protocol: Determination of Keto-Enol Ratio by ¹H NMR Spectroscopy
This protocol outlines the general procedure for quantifying the tautomeric equilibrium of this compound in different deuterated solvents.
Materials:
-
This compound
-
Deuterated solvents (e.g., CDCl₃, DMSO-d₆, CD₃OD)
-
NMR tubes
-
Internal standard (e.g., Tetramethylsilane - TMS)
-
NMR spectrometer
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of the desired deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard (e.g., TMS) for chemical shift referencing (δ 0.00 ppm).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum at a constant temperature, typically 25 °C (298 K).
-
Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum (Fourier transform, phase correction, and baseline correction).
-
Calibrate the spectrum using the internal standard.
-
Identify the characteristic signals for the keto and enol tautomers. For similar β-dicarbonyls, the methylene protons (-CH₂-) of the keto form typically appear as a singlet, while the vinyl proton (-CH=) of the enol form appears as a distinct singlet at a different chemical shift. The enolic hydroxyl proton (-OH) will also be present, often as a broad singlet.
-
Integrate the area of a well-resolved signal corresponding to the keto form (e.g., the -CH₂- protons) and a well-resolved signal for the enol form (e.g., the -CH= proton).
-
Calculate the percentage of each tautomer using the following formulas:
-
% Keto = [Integration of Keto signal / (Integration of Keto signal + Integration of Enol signal)] * 100
-
% Enol = [Integration of Enol signal / (Integration of Keto signal + Integration of Enol signal)] * 100
-
(Note: Ensure that the number of protons giving rise to each integrated signal is accounted for in the calculation.)
-
-
Mandatory Visualizations
Caption: Keto-enol tautomerism of this compound.
Caption: Workflow for NMR analysis of keto-enol tautomerism.
Caption: Troubleshooting logic for low yield in Claisen condensation synthesis.
References
- 1. chem.bg.ac.rs [chem.bg.ac.rs]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Claisen Condensation [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. benchchem.com [benchchem.com]
- 12. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
How to avoid by-product formation with "Methyl 2,4-dioxo-4-phenylbutanoate"
Welcome to the technical support center for Methyl 2,4-dioxo-4-phenylbutanoate (also known as Methyl Benzoylpyruvate). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding the use of this versatile β-keto ester in chemical synthesis. Our goal is to help you minimize by-product formation and optimize your reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of by-products observed in reactions with this compound?
A1: this compound, as a 1,3-dicarbonyl compound, is susceptible to several side reactions depending on the experimental conditions. The most common by-products arise from:
-
Hydrolysis and Decarboxylation: Under aqueous acidic or basic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then readily decarboxylate to form benzoylacetone.[1]
-
O-Alkylation vs. C-Alkylation: During alkylation reactions, the enolate of this compound can be alkylated at either the central carbon (C-alkylation, desired) or the oxygen of the enolate (O-alkylation, by-product).
-
Di-alkylation: The mono-alkylated product can sometimes undergo a second alkylation, leading to a di-substituted by-product.[1]
-
Self-Condensation: Under certain basic conditions, two molecules of the β-keto ester can react with each other in a Claisen-type self-condensation.
-
Regioisomeric Mixtures in Heterocyclic Synthesis: In reactions with unsymmetrical reagents, such as substituted hydrazines to form pyrazoles, a mixture of regioisomers can be formed.[2][3][4][5]
Q2: How can I prevent hydrolysis and decarboxylation of this compound during a reaction?
A2: To minimize hydrolysis and subsequent decarboxylation, it is crucial to maintain anhydrous (dry) conditions throughout your experiment, especially when using base. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible. Avoid prolonged exposure to strong acids or bases, particularly at elevated temperatures.
Q3: In pyrazole synthesis with a substituted hydrazine, how can I control the formation of regioisomers?
A3: The formation of regioisomeric pyrazoles is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds like this compound.[2][3] The regioselectivity is influenced by steric and electronic factors of both reactants and the reaction conditions.[2] A key factor is the solvent; using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase the regioselectivity of the reaction.[4][5] The reaction pH is also critical; acidic or basic conditions can favor the formation of one isomer over the other.[3]
Q4: What is the best way to avoid self-condensation of this compound in a crossed Claisen-type reaction?
A4: Self-condensation is a risk when the β-keto ester can act as both the nucleophile and the electrophile.[6] To favor a crossed-Claisen condensation with another ester, it is best to use a reaction partner that does not have α-hydrogens and is more electrophilic, making it a better acceptor. Alternatively, if your intended reaction is not a Claisen condensation, using a non-nucleophilic base or carefully controlling the stoichiometry and addition order of reagents can help to minimize self-condensation.
Troubleshooting Guides
Problem 1: Low yield in alkylation reaction with significant by-product formation.
| Symptom | Potential Cause | Troubleshooting Recommendation |
| Presence of O-alkylated product | The enolate is reacting at the oxygen atom instead of the carbon. This can be influenced by the solvent, counter-ion, and the nature of the alkylating agent. | Use a less polar, aprotic solvent. "Harder" alkylating agents (e.g., those with triflate leaving groups) tend to favor O-alkylation, while "softer" agents (like iodides) often favor C-alkylation. |
| Presence of di-alkylated product | The mono-alkylated product is deprotonated and reacts with another equivalent of the alkylating agent. | Use a slight excess of the β-keto ester relative to the base and alkylating agent. Add the alkylating agent slowly and at a low temperature to control the reaction rate. |
| Unreacted starting material | Incomplete deprotonation of the β-keto ester. | Ensure the use of a sufficiently strong and non-nucleophilic base in a stoichiometric amount. Confirm that all reagents and solvents are anhydrous. |
Problem 2: Formation of multiple products in a Knoevenagel condensation.
| Symptom | Potential Cause | Troubleshooting Recommendation |
| Presence of self-condensation product of the aldehyde/ketone | The base used is too strong, leading to the self-condensation of the carbonyl partner.[7] | Use a weaker base, such as piperidine or an amine salt, which is sufficient to deprotonate the active methylene group of this compound without promoting self-condensation of the aldehyde or ketone.[7] |
| Formation of Michael addition by-product | The initial Knoevenagel product, an α,β-unsaturated compound, reacts with another equivalent of the enolate. | Use a 1:1 stoichiometry of the reactants. Once the reaction is complete, promptly work up the reaction to isolate the desired product before it can react further. |
Experimental Protocols
Protocol 1: Regioselective Synthesis of a Substituted Pyrazole
This protocol is adapted from methodologies that emphasize control over regioselectivity in the Knorr pyrazole synthesis.[2][4]
Materials:
-
This compound (1.0 eq)
-
Methylhydrazine (1.0 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Acetic acid (catalytic amount)
Procedure:
-
In a round-bottom flask, dissolve this compound in HFIP.
-
Add a catalytic amount of acetic acid to the solution.
-
Add methylhydrazine dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired pyrazole regioisomer.
Data Presentation
The following table summarizes the effect of solvent on the regioselectivity of pyrazole formation between a 1,3-dicarbonyl compound and a substituted hydrazine, illustrating the importance of solvent choice in minimizing by-product formation.
| 1,3-Dicarbonyl Reactant | Hydrazine Reactant | Solvent | Regioisomeric Ratio (A:B) | Reference |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Methylhydrazine | Ethanol | 2:1 | [4] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | Ethanol | 70:30 | [5] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | TFE | 93:7 | [5] |
| 1-(2-furyl)-4,4,4-trifluorobutane-1,3-dione | Methylhydrazine | HFIP | 97:3 | [5] |
Regioisomer A corresponds to the N-substituted nitrogen being adjacent to the phenylketo group, while B corresponds to it being adjacent to the ester carbonyl group.
Visualizations
Signaling Pathways and Logical Relationships
Experimental Workflow for Minimizing By-products
References
Technical Support Center: Monitoring "Methyl 2,4-dioxo-4-phenylbutanoate" Reaction Progress by TLC
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Thin-Layer Chromatography (TLC) to monitor the synthesis of Methyl 2,4-dioxo-4-phenylbutanoate.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of using TLC to monitor this reaction?
TLC is a chromatographic technique used to separate components of a mixture based on their differing affinities for a stationary phase (e.g., silica gel on the plate) and a mobile phase (the solvent).[1][2] In reaction monitoring, samples are taken at different time points to observe the disappearance of starting materials and the appearance of the product, this compound. The separation allows for a qualitative assessment of the reaction's progress.[2]
Q2: How should I prepare my samples for TLC analysis?
-
Reaction Mixture (RM): Take a small aliquot (e.g., a drop using a glass capillary) from the reaction vessel. Dilute this sample with a volatile solvent like ethyl acetate or dichloromethane to an appropriate concentration. Overly concentrated samples can lead to streaking.[1][3]
-
Starting Material (SM): Prepare a dilute solution of your starting materials in the same volatile solvent.
-
Co-spot (C): This lane is used for direct comparison. On the TLC plate, you will spot the starting material first, and then carefully spot the reaction mixture directly on top of it.[2]
Q3: What is a suitable mobile phase (solvent system) to start with?
The ideal mobile phase should provide good separation between the starting materials and the product, with Rf values ideally between 0.2 and 0.8. This compound is a moderately polar compound. A good starting point is a mixture of a non-polar and a polar solvent.
Table 1: Suggested Starting Solvent Systems
| Solvent System | Ratio (v/v) | Polarity | Notes |
| Ethyl Acetate / Hexane | 20:80 to 40:60 | Low to Medium | A standard system for many organic reactions. Adjust the ratio to achieve optimal separation. |
| Dichloromethane / Methanol | 98:2 to 95:5 | Medium | Useful if compounds are more polar and do not move sufficiently in ethyl acetate/hexane. |
| Toluene / Acetone | 80:20 | Medium | An alternative system that can offer different selectivity. |
Q4: How can I visualize the spots on the TLC plate?
Since this compound contains a phenyl group, it is UV active. Other visualization methods can be used for confirmation or if starting materials are not UV active.
-
UV Light (Non-destructive): Examine the dried TLC plate under a UV lamp (254 nm).[4] UV-active compounds, like the aromatic product, will appear as dark spots against the fluorescent green background of the plate.[5][6] Lightly circle the spots with a pencil as they will disappear when the light is removed.[7]
-
Iodine Chamber (Semi-destructive): Place the dried plate in a sealed chamber containing a few iodine crystals.[8] Most organic compounds will form yellow-brown spots as they form complexes with the iodine vapor.[6] This is a good general-purpose visualization method.
-
Chemical Stains (Destructive): Stains can be highly specific. After UV visualization, the plate can be dipped in or sprayed with a staining solution and gently heated.[7]
Table 2: Common Stains for Visualization
| Stain | Preparation | Target Functional Groups | Appearance |
| Potassium Permanganate (KMnO₄) | 1.5g KMnO₄, 10g K₂CO₃, 1.25mL 10% NaOH in 200mL water. | Compounds that can be oxidized (alkenes, alkynes, alcohols, aldehydes). | Yellow/brown spots on a purple background. |
| p-Anisaldehyde | 135mL ethanol, 5mL conc. H₂SO₄, 1.5mL acetic acid, 3.7mL p-anisaldehyde.[9] | Broad range, good for nucleophiles. | Various colored spots after heating. |
| 2,4-Dinitrophenylhydrazine (DNPH) | 0.4g DNPH in 100mL 2N HCl.[5] | Aldehydes and ketones.[5][9] | Yellow to orange-red spots. |
| Ferric Chloride (FeCl₃) | 1% FeCl₃ in 50% aqueous methanol.[9] | Phenols and enols. | Blue, violet, or green spots. |
Troubleshooting Guide
This section addresses common problems encountered when monitoring your reaction with TLC.
// Nodes start [label="Problem Observed on TLC Plate", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; streaking [label="Spots are streaking\nor elongated", fillcolor="#EA4335", fontcolor="#FFFFFF"]; no_spots [label="No spots are visible", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poor_sep [label="Poor separation (Rf too high/low)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; uneven_front [label="Solvent front is uneven", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solutions for Streaking sol_streak1 [label="Sample is overloaded.\nDilute the sample solution.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_streak2 [label="Compound is acidic/basic.\nAdd acid/base to eluent (e.g., 0.1% AcOH or Et3N).", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_streak3 [label="Compound is very polar.\nUse a more polar solvent system or reverse-phase plate.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for No Spots sol_nospot1 [label="Sample is too dilute.\nConcentrate the sample or spot multiple times.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nospot2 [label="Compound is not UV-active.\nUse a chemical stain or iodine.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nospot3 [label="Solvent level is above baseline.\nEnsure origin is above solvent level in chamber.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_nospot4 [label="Compound is volatile.\nVisualization may be difficult.", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Solutions for Poor Separation sol_poor_sep1 [label="Rf is too low (spots at baseline).\nIncrease eluent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poor_sep2 [label="Rf is too high (spots at solvent front).\nDecrease eluent polarity.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_poor_sep3 [label="Reactant and product Rf are too similar.\nTry a different solvent system to improve selectivity.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Solutions for Uneven Front sol_uneven1 [label="Plate is touching the chamber wall or filter paper.\nReposition the plate.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_uneven2 [label="Silica on the plate edge is chipped.\nCut away the damaged area.", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_uneven3 [label="Chamber is not saturated.\nEquilibrate chamber with solvent vapor before running.", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Connections start -> streaking; start -> no_spots; start -> poor_sep; start -> uneven_front;
streaking -> sol_streak1 [label="Cause"]; streaking -> sol_streak2 [label="Cause"]; streaking -> sol_streak3 [label="Cause"];
no_spots -> sol_nospot1 [label="Cause"]; no_spots -> sol_nospot2 [label="Cause"]; no_spots -> sol_nospot3 [label="Cause"]; no_spots -> sol_nospot4 [label="Cause"];
poor_sep -> sol_poor_sep1 [label="Observation"]; poor_sep -> sol_poor_sep2 [label="Observation"]; poor_sep -> sol_poor_sep3 [label="Observation"];
uneven_front -> sol_uneven1 [label="Cause"]; uneven_front -> sol_uneven2 [label="Cause"]; uneven_front -> sol_uneven3 [label="Cause"]; } Caption: Troubleshooting Decision Tree for TLC Analysis.
Q5: My spots are streaking down the plate. What should I do?
Streaking can make it difficult to calculate an Rf value and may obscure other spots.[10]
-
Overloaded Sample: Your sample may be too concentrated.[1][3] Try diluting your sample solution further before spotting it on the plate.[11]
-
Acidic/Basic Compound: The diketo-ester moiety of your product might exhibit acidic properties. Streaking of acidic or basic compounds is common.[10][11] Try adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds), typically 0.1-1.0%, to your mobile phase.[3][11]
-
Highly Polar Compound: If the compound is very polar and interacts strongly with the silica gel, it may streak.[3] Adding a small amount of a more polar solvent like methanol to your eluent can sometimes help.[10]
Q6: I can't see any spots on my developed plate. What went wrong?
-
Insufficient Concentration: Your sample may be too dilute.[12] Try spotting the sample multiple times in the same location, allowing the solvent to dry completely between applications, to concentrate the spot.[3][12]
-
Incorrect Visualization: If you are only using a UV lamp, your compounds may not be UV-active. Always try a secondary, more general visualization method like an iodine chamber or a potassium permanganate stain.
-
Spotting Below Solvent Line: Ensure the baseline where you spot your samples is above the level of the mobile phase in the developing chamber. If the baseline is submerged, your sample will dissolve into the solvent pool instead of running up the plate.[10][12]
-
Compound Volatility: The compound may have evaporated from the plate. This makes TLC visualization challenging.[3]
Q7: All my spots are staying at the baseline (Rf ≈ 0) or running to the solvent front (Rf ≈ 1). How do I fix this?
This is a common issue related to incorrect solvent polarity.[3]
-
Spots at Baseline: Your mobile phase is not polar enough to move the compounds up the plate. Increase the proportion of the polar solvent in your mixture (e.g., change from 20% to 40% ethyl acetate in hexane).[3]
-
Spots at Solvent Front: Your mobile phase is too polar, causing all compounds to travel with the solvent front. Decrease the proportion of the polar solvent (e.g., change from 40% to 20% ethyl acetate in hexane).[3]
Q8: The spots for my starting material and product are too close together. How can I improve the separation?
If the Rf values are very similar, it can be difficult to determine if the reaction is complete.[13]
-
Change Solvent System: The most effective solution is to try a different mobile phase. Solvents have different selectivities. For example, if you are using an ethyl acetate/hexane system, try a dichloromethane/methanol or a toluene/acetone system to see if it resolves the spots better.[13]
-
Use a Co-spot: A co-spot lane is crucial here. If the reaction is complete, the reaction mixture lane will show only a product spot, and the co-spot lane will show two distinct spots (starting material and product). If the reaction is incomplete, the co-spot will appear as a single, potentially elongated spot.[13]
Experimental Protocol: TLC Monitoring Workflow
This protocol outlines the standard procedure for monitoring the progress of the synthesis of this compound.
// Workflow Connections prep_chamber -> prep_plate -> prep_samples -> spot -> develop -> dry -> visualize -> interpret; } Caption: Standard Experimental Workflow for TLC Reaction Monitoring.
Detailed Steps:
-
Chamber Preparation: Pour your chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside, leaning against the wall and partially submerged in the solvent, to help saturate the chamber atmosphere with solvent vapor. Cover the chamber and allow it to equilibrate for 10-15 minutes.[2]
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Be careful not to scratch the silica layer. Mark tick marks for each lane: Starting Material (SM), Co-spot (C), and Reaction Mixture (RM).[4]
-
Spotting: Use separate clean capillary tubes for each sample. Dip a capillary tube into the dilute starting material solution and touch it briefly to the 'SM' and 'C' marks on the baseline. Aim for small, concentrated spots (1-2 mm in diameter).[10][11] Use another capillary for the reaction mixture and spot it on the 'RM' and 'C' (directly on top of the SM spot) marks.
-
Development: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the solvent level. Cover the chamber and allow the mobile phase to ascend the plate via capillary action.[2]
-
Completion and Marking: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[2]
-
Visualization and Analysis: Allow the solvent to evaporate completely in a fume hood. Visualize the spots using the methods described in Q4. Compare the 'RM' lane to the 'SM' lane. As the reaction progresses, the spot corresponding to the starting material in the 'RM' lane should diminish, while a new spot, corresponding to this compound, should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the 'RM' lane.
References
- 1. microbiozindia.com [microbiozindia.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. benchchem.com [benchchem.com]
- 5. epfl.ch [epfl.ch]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. scribd.com [scribd.com]
- 9. faculty.fiu.edu [faculty.fiu.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
Validation & Comparative
Validation of "Methyl 2,4-dioxo-4-phenylbutanoate" reaction products by NMR spectroscopy
Comparison of Spectroscopic Data
The validation of a synthesized compound heavily relies on comparing its experimental spectroscopic data with that of a known standard or a closely related analogue. In the absence of a reference spectrum for Methyl 2,4-dioxo-4-phenylbutanoate, we present the experimentally determined ¹H and ¹³C NMR data for Ethyl Acetoacetate for comparative analysis. This data, sourced from the Biological Magnetic Resonance Bank (BMRB), serves as a benchmark for identifying the characteristic chemical shifts and coupling patterns of a typical β-keto ester.[1]
Table 1: Experimental NMR Data for Ethyl Acetoacetate [1]
| Parameter | ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| Chemical Shift (δ) / ppm | Integration | Multiplicity |
| 1.29 | 3H | Triplet |
| 2.28 | 3H | Singlet |
| 3.46 | 2H | Singlet |
| 4.21 | 2H | Quartet |
Note: The presence of both keto and enol tautomers in solution can lead to additional, smaller peaks in the NMR spectra, which are not detailed in this simplified table.
Experimental Protocols
The synthesis of β-keto esters such as this compound and Ethyl Acetoacetate is commonly achieved through a Claisen condensation reaction. Below is a detailed, generalized protocol for this type of synthesis, which can be adapted for specific target molecules.
General Synthesis of a β-Keto Ester via Claisen Condensation
Materials:
-
Anhydrous alcohol (e.g., methanol or ethanol)
-
Sodium metal
-
Ester with α-hydrogens (e.g., methyl acetate or ethyl acetate)
-
Ester without α-hydrogens (e.g., dimethyl carbonate or ethyl benzoate)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Alkoxide Base: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, dissolve freshly cut sodium metal in the corresponding anhydrous alcohol (e.g., sodium in methanol to form sodium methoxide) under a nitrogen atmosphere.
-
Reaction Setup: Once the sodium has completely reacted, cool the solution to 0°C in an ice bath.
-
Addition of Esters: A mixture of the two ester reactants is added dropwise to the stirred alkoxide solution at a rate that maintains the reaction temperature below 10°C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Work-up: The reaction is quenched by the slow addition of 1 M HCl until the solution is acidic (pH ~5-6). The mixture is then transferred to a separatory funnel and diluted with diethyl ether. The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to yield the pure β-keto ester.
-
NMR Sample Preparation: A small sample of the purified product (~5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃) containing a reference standard (e.g., tetramethylsilane, TMS) for NMR analysis.
Workflow and Validation Pathway
The overall process, from synthesis to final validation of the β-keto ester product, follows a logical progression of steps. This workflow ensures the identity and purity of the synthesized compound.
Caption: A flowchart illustrating the key stages from the synthesis of a β-keto ester to its structural validation using NMR spectroscopy.
This guide provides a foundational understanding of the validation process for β-keto esters using NMR spectroscopy, with a practical example and a detailed experimental framework. For the definitive identification of this compound, acquisition of its own experimental NMR data would be the conclusive step.
References
A Comparative Guide to LC-MS Analysis of Heterocyclic Compounds Synthesized from Methyl 2,4-dioxo-4-phenylbutanoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) performance for the analysis of pyrazole and pyrimidine derivatives synthesized from the versatile starting material, Methyl 2,4-dioxo-4-phenylbutanoate. Supporting experimental data and detailed methodologies are presented to assist in analytical method selection and development.
Introduction
This compound is a key building block in synthetic organic chemistry, particularly for the synthesis of a wide array of heterocyclic compounds. Its β-dicarbonyl moiety allows for facile cyclocondensation reactions to form pharmacologically relevant scaffolds such as pyrazoles and pyrimidines. Accurate and robust analytical characterization of these synthesized compounds is paramount for ensuring purity, confirming identity, and enabling further development. LC-MS is a cornerstone technique for this purpose, offering high sensitivity and selectivity. However, the choice of chromatographic conditions and a comparison with alternative analytical techniques are crucial for comprehensive characterization.
This guide focuses on two representative compounds synthesized from this compound:
-
Compound 1 (Pyrazole): Methyl 1-phenyl-5-(phenyl)-1H-pyrazole-3-carboxylate
-
Compound 2 (Pyrimidine): 2-Amino-4-phenyl-6-pyrimidinecarboxylic acid
We will compare the analysis of these compounds by Reversed-Phase LC-MS (RP-LC-MS) and Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with MS. Additionally, we will present Nuclear Magnetic Resonance (NMR) spectroscopy data as a complementary and confirmatory analytical technique.
Synthesis of Target Compounds
The synthesis of the target pyrazole and pyrimidine derivatives from this compound is a well-established process involving cyclocondensation reactions.
Experimental Workflow for Synthesis and Analysis
A Comparative Guide to β-Dicarbonyl Compounds in Synthesis: Profiling Methyl 2,4-dioxo-4-phenylbutanoate
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of organic synthesis, β-dicarbonyl compounds are indispensable building blocks, prized for the reactivity of their acidic α-hydrogen and their capacity to participate in a wide array of carbon-carbon bond-forming reactions.[1][2] This guide provides a comparative analysis of Methyl 2,4-dioxo-4-phenylbutanoate against other widely used β-dicarbonyl compounds: Ethyl Acetoacetate, Acetylacetone, and Dimethyl Malonate. We will objectively evaluate their performance in key synthetic transformations, supported by experimental data and detailed protocols, to inform the strategic selection of reagents in research and development.
Overview of Compared β-Dicarbonyl Compounds
This compound (also known as methyl benzoylpyruvate) is a β-ketoester that features a terminal phenyl group, which significantly influences its reactivity and the properties of its derivatives.[3] Its utility is often compared with more common, less complex β-dicarbonyls.
-
Ethyl Acetoacetate: A workhorse β-ketoester for generating substituted methyl ketones via the acetoacetic ester synthesis.[4]
-
Acetylacetone (2,4-Pentanedione): A symmetric β-diketone known for its high reactivity and use in forming heterocyclic compounds and metal complexes.[5]
-
Dimethyl Malonate: A dialkyl malonate primarily used for synthesizing substituted carboxylic acids through the malonic ester synthesis.[6]
The structural differences and key physicochemical properties are summarized below.
| Compound | Structure | Molar Mass ( g/mol ) | pKa (approx.) |
| This compound | C₁₁H₁₀O₄ | 206.19[7] | ~9-11 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | ~11 |
| Acetylacetone | C₅H₈O₂ | 100.12 | ~9 |
| Dimethyl Malonate | C₅H₈O₄ | 132.11 | ~13 |
Comparative Performance in Key Synthetic Reactions
The true utility of a β-dicarbonyl compound is demonstrated in its synthetic applications. This section compares the performance of this compound with its counterparts in three fundamental transformations: Heterocycle Synthesis, Alkylation, and Knoevenagel Condensation.
Heterocycle Synthesis: The Knorr Pyrazole Synthesis
The cyclocondensation of β-dicarbonyl compounds with hydrazines is a direct and efficient method for synthesizing substituted pyrazoles, a core scaffold in many pharmaceuticals.[8][9] The unsymmetrical nature of this compound and Ethyl Acetoacetate introduces the potential for forming two different regioisomers, a critical consideration in drug design.
Caption: Workflow for Knorr Pyrazole Synthesis.
Comparative Data: Pyrazole Synthesis
| β-Dicarbonyl Compound | Hydrazine Reactant | Conditions | Product(s) | Yield | Reference(s) |
| This compound | Phenylhydrazine | Ethanol, reflux | Methyl 1,5-diphenyl-1H-pyrazole-3-carboxylate & Methyl 1,3-diphenyl-1H-pyrazole-5-carboxylate | Mixture of regioisomers | [8] |
| Ethyl Acetoacetate | Phenylhydrazine | Nano-ZnO catalyst, solvent-free, 80°C | 1,3-Diphenyl-5-methyl-1H-pyrazole | 95% | [8] |
| Acetylacetone | Hydrazine Hydrate | Acetic acid, reflux | 3,5-Dimethylpyrazole | High | [9] |
Analysis: this compound, being unsymmetrical, can lead to a mixture of pyrazole regioisomers, which may require subsequent separation.[8] In contrast, the symmetrical Acetylacetone provides a single product. While specific yield data for the former is sparse in comparative studies, the reaction is a cornerstone of heterocyclic chemistry.[10] The use of catalysts, as with Ethyl Acetoacetate, can significantly improve yields and may influence regioselectivity.[8] The phenyl group from this compound is incorporated into the final product, offering a direct route to aryl-substituted heterocycles.
Alkylation of α-Carbon
Alkylation of the α-carbon is a fundamental C-C bond-forming reaction for β-dicarbonyls.[11] The process involves deprotonation to form a stable enolate, followed by a nucleophilic attack on an alkyl halide.[6] This reaction is central to both the acetoacetic and malonic ester syntheses.
Caption: General pathway for alkylation of β-dicarbonyls.
Comparative Data: α-Alkylation
| β-Dicarbonyl Compound | Base | Alkylating Agent | Conditions | Product Type | Yield | Reference(s) |
| This compound | NaH | Allyl Bromide | THF, 0°C to rt | α-Allylated β-ketoester | Good | [12] |
| Ethyl Acetoacetate | NaOEt | Primary Alkyl Halide | Ethanol | α-Alkylated β-ketoester | Good-Excellent | [4] |
| Dimethyl Malonate | NaOEt | Benzyl Chloride | Ethanol | α-Benzylated malonic ester | High | [6] |
| Acetylacetone | K₂CO₃ | Allyl Bromide | Acetone, reflux | 3-Allyl-2,4-pentanedione | >90% | [12] |
Analysis: All listed compounds are readily alkylated. The choice of base and solvent is critical; strong, non-nucleophilic bases like NaH can be advantageous for less acidic or sterically hindered substrates.[12] this compound performs well in alkylations, serving as a precursor for more complex structures. The primary advantage of using Ethyl Acetoacetate or Dimethyl Malonate lies in the well-established subsequent hydrolysis and decarboxylation steps to yield ketones and carboxylic acids, respectively.[4][6]
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, catalyzed by a weak base, to form an α,β-unsaturated product.[5][13] It is a powerful tool for C-C double bond formation.
Comparative Data: Knoevenagel Condensation
| β-Dicarbonyl Compound | Carbonyl Reactant | Catalyst | Conditions | Product Type | Yield | Reference(s) |
| This compound | Aromatic Aldehydes | Piperidine | Toluene, reflux | α,β-Unsaturated dicarbonyl | Moderate-Good | [14] |
| Ethyl Acetoacetate | Benzaldehyde | Piperidine | 0°C | Ethyl benzylidene acetoacetate | Good | [5] |
| Dimethyl Malonate | 4-Methylbenzaldehyde | Piperidine/Acetic Acid | Toluene, reflux | Dimethyl 2-(4-methylbenzylidene)malonate | 85% | [15][16] |
Analysis: All the compared compounds are effective nucleophiles in the Knoevenagel condensation. The reaction with this compound provides a route to complex polyfunctional molecules.[14] The relatively simple structures of Dimethyl Malonate and Ethyl Acetoacetate make them ideal for creating α,β-unsaturated esters, which are versatile intermediates for subsequent reactions like Michael additions.[5][17]
Detailed Experimental Protocols
To provide practical context, detailed methodologies for key experiments are presented below.
Protocol 1: Synthesis of Ethyl 2,4-dioxo-4-phenylbutanoate via Claisen Condensation
This protocol describes the synthesis of the ethyl ester analog, which follows the same principle as the synthesis of the methyl ester.
Materials:
-
Acetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Anhydrous Ethanol
-
Hydrochloric acid (for workup)
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add a mixture of acetophenone and diethyl oxalate dropwise to the cooled ethoxide solution with constant stirring. A stoichiometric amount of base is required to drive the reaction equilibrium by deprotonating the product.[18]
-
After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and pour it onto a mixture of ice and concentrated hydrochloric acid to neutralize the base and precipitate the crude product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Purify the crude ethyl 2,4-dioxo-4-phenylbutanoate by recrystallization from ethanol.[18]
Protocol 2: α-Alkylation of a β-Ketoester
This is a general procedure adaptable for the β-dicarbonyl compounds discussed.
Materials:
-
β-Ketoester (e.g., this compound)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Alkyl Halide (e.g., Allyl Bromide)
-
Saturated aqueous NH₄Cl solution (for workup)
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add the NaH dispersion.
-
Wash the NaH with anhydrous hexane to remove the mineral oil, then carefully decant the hexane.
-
Add anhydrous THF to the flask and cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of the β-ketoester in anhydrous THF to the NaH suspension with vigorous stirring. Hydrogen gas will evolve. Stir for 30-60 minutes at 0°C to ensure complete enolate formation.
-
Add the alkyl halide dropwise to the enolate solution at 0°C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkylated product.
-
Purify the product using column chromatography.
Conclusion
This compound serves as a valuable reagent for synthesizing complex molecules, particularly aryl-substituted heterocycles and other polyfunctional compounds.[14] Its primary advantage is the direct incorporation of a phenyl group, which can be a key structural motif in pharmacologically active molecules.[3]
-
Compared to Ethyl Acetoacetate and Acetylacetone, its unsymmetrical nature can lead to challenges in controlling regioselectivity in reactions like pyrazole synthesis, potentially resulting in product mixtures.
-
Compared to Dimethyl Malonate, which is primarily a precursor for carboxylic acids, this compound offers a different synthetic endpoint, typically leading to keto-substituted products or heterocycles.
The choice of a β-dicarbonyl compound is a strategic decision. For straightforward syntheses of simple alkyl ketones or carboxylic acids, Ethyl Acetoacetate and Dimethyl Malonate remain the reagents of choice due to their predictability and extensive documentation. However, when the target molecule requires an integral aryl group and increased structural complexity, this compound presents a more direct and powerful synthetic tool.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. fiveable.me [fiveable.me]
- 3. This compound | 20577-73-5 | Benchchem [benchchem.com]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Chemicals [chemicals.thermofisher.cn]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. scbt.com [scbt.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 10. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8.3 β-dicarbonyl Compounds in Organic Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 12. Monoallylation and benzylation of dicarbonyl compounds with alcohols catalysed by a cationic cobalt( iii ) compound - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09778K [pubs.rsc.org]
- 13. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 23.10 Conjugate Carbonyl Additions: The Michael Reaction - Organic Chemistry | OpenStax [openstax.org]
- 18. benchchem.com [benchchem.com]
The Strategic Advantage of Methyl 2,4-Dioxo-4-Phenylbutanoate in Heterocyclic Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of precursor molecules is a critical decision that significantly impacts the efficiency, diversity, and novelty of synthesized compound libraries. In the realm of heterocyclic chemistry, β-ketoesters are indispensable building blocks. This guide provides a comprehensive comparison of Methyl 2,4-dioxo-4-phenylbutanoate against its common alternatives, highlighting its distinct advantages in the synthesis of complex, biologically relevant scaffolds.
This compound, a versatile β-ketoester, serves as a valuable intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals. Its unique molecular structure, featuring a benzoyl group, offers a strategic advantage in multicomponent reactions, leading to the formation of highly functionalized heterocyclic compounds. This guide will delve into a comparative analysis with alternative precursors, supported by experimental data and detailed protocols, to inform the strategic selection of starting materials in research and development.
Comparative Performance in Heterocyclic Synthesis
The primary advantage of employing this compound lies in the direct incorporation of a benzoyl moiety into the final heterocyclic product. This feature is particularly valuable in the synthesis of compounds with potential applications as anti-inflammatory, analgesic, and antiviral agents.
A key example is the three-component reaction to synthesize 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones. When this compound is used as the β-ketoester component, it directly yields a product with a 4-benzoyl substituent. In contrast, the use of an alternative precursor like methyl 2,4-dioxopentanoate results in a 4-acetyl group at the same position. This seemingly small difference can have a significant impact on the biological activity and pharmacokinetic properties of the final compound.
| Precursor | Product Substituent at C4 | Potential Advantage |
| This compound | Benzoyl | Introduction of a bulky, aromatic group can enhance binding affinity to biological targets. |
| Methyl 2,4-dioxopentanoate | Acetyl | Simpler, less sterically hindered substituent. |
| Ethyl Acetoacetate | Acetyl | A common and cost-effective alternative for introducing an acetyl group. |
| Ethyl Benzoylacetate | Benzoyl | A direct alternative for introducing a benzoyl group, though its reactivity profile may differ. |
Experimental Protocols
General Protocol for the Three-Component Synthesis of 4-Acyl-dihydropyrrolones
This protocol is adapted from the work of Gein et al. and illustrates the synthesis of 4-acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-ones.[1]
Materials:
-
This compound (or an alternative β-ketoester)
-
Aromatic aldehyde
-
Propane-1,2-diamine
-
1,4-Dioxane or Ethanol (solvent)
Procedure:
-
In a suitable reaction vessel, dissolve the aromatic aldehyde (1 mmol) and propane-1,2-diamine (1 mmol) in 1,4-dioxane or ethanol.
-
To this solution, add this compound (1 mmol) or the alternative β-ketoester.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product often precipitates from the reaction mixture. The precipitate can be collected by filtration, washed with a suitable solvent (e.g., ethanol), and dried.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by a suitable method, such as recrystallization or column chromatography.
Visualization of Synthetic Pathways
The following diagrams illustrate the strategic advantage of this compound in directing the synthesis towards specific molecular architectures.
The diagram above illustrates how the choice of the β-ketoester precursor directly determines the nature of the acyl substituent on the resulting dihydropyrrolone ring.
General Workflow for Heterocyclic Synthesis using β-Ketoesters
The following workflow outlines the key steps in a typical multicomponent reaction for the synthesis of heterocyclic compounds using a β-ketoester precursor.
Conclusion
This compound presents a clear advantage for the synthesis of heterocyclic compounds where the incorporation of a benzoyl group is desired for modulating biological activity or other molecular properties. While other β-ketoesters are viable precursors for constructing the core heterocyclic ring, the use of this compound offers a more direct and efficient route to introduce this specific and often crucial functionality. For drug discovery and development programs focused on creating diverse libraries of compounds with potential therapeutic applications, the strategic selection of this precursor can significantly enhance the novelty and potency of the synthesized molecules.
References
Yield comparison between different synthetic routes using "Methyl 2,4-dioxo-4-phenylbutanoate"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes to Methyl 2,4-dioxo-4-phenylbutanoate, a valuable intermediate in organic synthesis. The primary focus is on the widely utilized Claisen condensation reaction, with a discussion of variations in catalysts and reaction conditions. This document aims to furnish researchers with the necessary details to select an optimal synthetic strategy based on yield, reaction conditions, and reagent availability.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via a Claisen condensation of acetophenone with a dialkyl oxalate. While various bases and reaction conditions can be employed, this guide will focus on two prominent methods for which detailed experimental protocols are available.
| Parameter | Route 1: Sodium Methoxide Catalyzed Condensation |
| Starting Materials | Acetophenone, Dimethyl Oxalate |
| Base/Catalyst | Sodium Methoxide |
| Solvent | Toluene |
| Reaction Temperature | 55 °C |
| Reaction Time | 20 hours |
| Reported Yield | 82-84% |
| Key Advantages | High yield, readily available and inexpensive reagents. |
| Key Disadvantages | Relatively long reaction time. |
Experimental Protocols
Route 1: Sodium Methoxide Catalyzed Claisen Condensation
This procedure details the synthesis of a similar benzamide product, but the reaction conditions are illustrative for the Claisen condensation of an ester with a ketone.
Materials:
-
Acetophenone
-
Dimethyl Oxalate
-
Sodium Methoxide
-
Toluene, anhydrous
-
Aqueous Saturated NH₄Cl solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Na₂SO₄
-
Silica Gel for column chromatography
Procedure:
-
To a dried Schlenk flask under an argon atmosphere, add sodium methoxide (1 mol%), activated 3Å molecular sieves, and anhydrous toluene.
-
To this suspension, add acetophenone (1.0 equivalent) and dimethyl oxalate (1.3 equivalents).
-
Heat the reaction mixture to 55 °C and stir for 20 hours under an argon flow.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Synthetic Pathway Diagrams
The following diagram illustrates the general synthetic pathway for the Claisen condensation to produce this compound.
Caption: Claisen condensation of acetophenone and dimethyl oxalate.
Experimental Workflow
The logical workflow for the synthesis and purification of this compound via the Sodium Methoxide catalyzed Claisen condensation is depicted below.
Caption: Workflow for the synthesis and purification of the target compound.
Unlocking Novel Heterocycles: A Comparative Guide to Synthesis and Structural Confirmation from Methyl 2,4-dioxo-4-phenylbutanoate
For Immediate Release
Methyl 2,4-dioxo-4-phenylbutanoate stands as a versatile and valuable precursor in the field of organic synthesis, particularly for the development of novel heterocyclic compounds.[1] Its diketone structure allows for a variety of chemical transformations, making it a key intermediate in the synthesis of bioactive molecules for pharmaceuticals and agrochemicals.[1] This guide provides a comparative overview of synthetic pathways to produce novel heterocycles from this starting material and details the critical methods for their structural confirmation.
Comparative Synthesis of Phenyl-Substituted Heterocycles
The reactivity of the 1,3-dicarbonyl moiety in this compound allows for cyclocondensation reactions with various binucleophiles to yield a range of five- and six-membered heterocycles. The choice of the reacting partner directly dictates the resulting heterocyclic core.
1. Synthesis of Phenyl-Substituted Pyrazoles:
The most common method for synthesizing polysubstituted pyrazoles is the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, a reaction known as the Knorr pyrazole synthesis.[2][3][4] This acid-catalyzed reaction proceeds through a hydrazone intermediate, followed by cyclization and dehydration to form the stable aromatic pyrazole ring.[2]
Reaction Pathway:
Caption: Knorr synthesis pathway for pyrazoles.
2. Synthesis of Phenyl-Substituted Isoxazoles:
Alternatively, reacting this compound with hydroxylamine leads to the formation of isoxazoles.[5] Similar to the pyrazole synthesis, this reaction is a condensation followed by cyclization.
Reaction Pathway:
Caption: Synthesis pathway for isoxazoles.
3. Multicomponent Reactions:
This compound can also be employed in multicomponent reactions (MCRs). For instance, its reaction with aromatic aldehydes and propane-1,2-diamine can yield complex pyrrol-2-one derivatives.[6] These MCRs offer an efficient route to build molecular complexity in a single step.[6]
Structural Confirmation: A Comparative Analysis of Techniques
Unequivocal structure determination is paramount after synthesizing a novel compound.[7] A combination of modern spectroscopic techniques is typically employed to achieve this.[8][9]
Experimental Workflow for Structural Confirmation:
Caption: General workflow for structural confirmation.
Data Presentation: Spectroscopic Comparison
The following table summarizes the key analytical techniques and the type of information they provide for structural elucidation.
| Technique | Information Provided | Key Strengths | Reference |
| ¹H NMR Spectroscopy | Determines the number, environment, and connectivity of hydrogen atoms. | Provides detailed information on the proton framework of the molecule. | [8][10][11] |
| ¹³C NMR Spectroscopy | Determines the number and chemical environment of carbon atoms. | Complements ¹H NMR to establish the carbon skeleton. | [8][10][11] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | Confirms the molecular formula and provides clues to structural fragments. | [8][9][12] |
| FTIR Spectroscopy | Identifies the presence of specific functional groups (e.g., C=O, N-H, O-H). | Quick and effective for functional group identification. | [8][10] |
| X-ray Crystallography | Provides the precise three-dimensional arrangement of atoms in a crystal. | The "gold standard" for unambiguous structure proof of crystalline solids. | [13][14] |
Comparative Spectroscopic Data (Illustrative)
This table provides an example of the kind of data obtained for a hypothetical 1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivative. Actual values will vary based on the exact structure and substituents.
| Technique | Expected Data / Observation |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.2-8.0 (m, 10H, Ar-H), δ 7.0 (s, 1H, pyrazole-H), δ 3.9 (s, 3H, OCH₃) |
| ¹³C NMR (100 MHz, CDCl₃) | δ 165 (C=O), δ 150-125 (Ar-C, pyrazole-C), δ 52 (OCH₃) |
| MS (EI) | m/z (M⁺) corresponding to the molecular weight of the compound. |
| FTIR (KBr, cm⁻¹) | ~1720 (C=O stretch, ester), ~1600, 1500 (C=C stretch, aromatic) |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
-
Reaction Setup: A solution of this compound (1.0 eq.) in a suitable solvent (e.g., ethanol or acetic acid) is prepared in a round-bottom flask.[3]
-
Reagent Addition: The hydrazine derivative (1.0-1.1 eq.) is added to the solution, followed by a catalytic amount of a strong acid (e.g., sulfuric acid).[3][15]
-
Reaction Condition: The mixture is typically heated to reflux and stirred for several hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated, often by precipitation or extraction. The crude product is then purified using techniques like recrystallization or column chromatography to yield the pure pyrazole derivative.[16]
General Protocol for Spectroscopic Analysis:
-
NMR Spectroscopy: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard like TMS.[10] Both ¹H and ¹³C NMR spectra are then acquired on a spectrometer (e.g., 400 or 500 MHz).[3][10]
-
FTIR Spectroscopy: A small amount of the solid sample is mixed with KBr and pressed into a pellet, or a thin film is cast from a solution.[10] The spectrum is recorded over the range of 4000-400 cm⁻¹.[10]
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, and its mass-to-charge ratio is determined to obtain the molecular weight and fragmentation data.[9]
This guide illustrates that this compound is a powerful building block for generating diverse heterocyclic structures. By selecting the appropriate reaction partner, chemists can readily access different scaffolds like pyrazoles and isoxazoles. The structural confirmation of these novel compounds relies on a synergistic application of modern spectroscopic methods, ensuring the unequivocal identification necessary for further research and development in medicinal chemistry and materials science.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ruidera.uclm.es [ruidera.uclm.es]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 10. benchchem.com [benchchem.com]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. 1-Phenylpyrazole | C9H8N2 | CID 70769 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. impact.ornl.gov [impact.ornl.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. jk-sci.com [jk-sci.com]
- 16. researchgate.net [researchgate.net]
Navigating the Synthesis of 4-Hydroxycoumarin-Based Anticoagulants: A Comparative Guide to Alternatives for Methyl 2,4-dioxo-4-phenylbutanoate
For researchers and drug development professionals engaged in the synthesis of warfarin and its analogues, the selection of appropriate starting materials is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. While Methyl 2,4-dioxo-4-phenylbutanoate has been a staple reagent in this field, a range of alternative synthetic strategies and reagents have emerged, offering distinct advantages. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to inform laboratory practice.
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[1] Its diketone structure allows for diverse chemical reactions, making it a versatile building block for complex molecules.[1] However, in the context of synthesizing 4-hydroxycoumarin-based anticoagulants like warfarin, the primary alternative approach involves the direct use of 4-hydroxycoumarin as a starting material in condensation or addition reactions with various electrophilic partners.
Alternative Synthetic Pathways
The synthesis of warfarin and its analogues, a major application of compounds derived from reagents like this compound, predominantly revolves around the core structure of 4-hydroxycoumarin. The key disconnection in synthesizing these molecules often involves forming the bond at the 3-position of the 4-hydroxycoumarin ring.
A prevalent alternative to the use of pre-functionalized phenylbutanoate derivatives is the direct Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones. This approach has been shown to be highly efficient, with various catalytic systems developed to enhance yield and enantioselectivity.
For instance, an efficient enantioselective Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones catalyzed by primary amine–phosphinamide bifunctional catalysts has been reported to afford Warfarin and its analogs in moderate to excellent yields (up to 99%) and good to excellent enantioselectivities (up to 99% ee).[2] Similarly, novel C2-symmetric N,N′-bis(2-amino-1,2-diphenylethyl)squaramides have been utilized as organocatalysts in the asymmetric addition of 4-hydroxycoumarin to α,β-unsaturated ketones, yielding both enantiomers of warfarin and its analogs in up to 96% yield and with 96% ee.
The general workflow for this alternative synthesis can be visualized as follows:
References
A Comparative Study of Methyl vs. Ethyl 2,4-Dioxo-4-phenylbutanoate in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the selection of appropriate building blocks is paramount to the efficiency and success of a synthetic route. The 2,4-dioxo-4-phenylbutanoate scaffold is a versatile precursor for a variety of biologically active heterocyclic compounds. This guide provides a comparative analysis of two common esters of this scaffold: methyl 2,4-dioxo-4-phenylbutanoate and ethyl 2,4-dioxo-4-phenylbutanoate. This comparison aims to assist researchers in selecting the optimal reagent for their specific synthetic needs by examining their physicochemical properties, reactivity in key transformations, and providing detailed experimental protocols.
Physicochemical and Spectroscopic Properties
The seemingly minor difference between a methyl and an ethyl ester group can influence the physical properties and spectroscopic data of a molecule. These differences can be critical in reaction setup, purification, and characterization.
| Property | This compound | Ethyl 2,4-dioxo-4-phenylbutanoate |
| Molecular Formula | C₁₁H₁₀O₄ | C₁₂H₁₂O₄ |
| Molecular Weight | 206.19 g/mol | 220.22 g/mol |
| CAS Number | 20577-73-5 | 6296-54-4 |
| Appearance | Not specified | Colorless to light yellow liquid/solid |
| Melting Point | Not specified | 36-41 °C |
| Boiling Point | Not specified | 167 °C @ 5 Torr |
| ¹H NMR (CDCl₃) | δ ~3.8 (s, 3H, OCH₃), 7.4-8.0 (m, 5H, Ar-H), keto-enol tautomers present | δ ~1.3 (t, 3H, CH₃), 4.3 (q, 2H, OCH₂), 7.4-8.0 (m, 5H, Ar-H), keto-enol tautomers present |
| ¹³C NMR (CDCl₃) | δ ~52 (OCH₃), 160-170 (C=O, ester), 190-200 (C=O, ketone), aromatic signals | δ ~14 (CH₃), 62 (OCH₂), 160-170 (C=O, ester), 190-200 (C=O, ketone), aromatic signals |
Comparative Reactivity in Heterocyclic Synthesis
Both methyl and ethyl 2,4-dioxo-4-phenylbutanoate are valuable precursors for the synthesis of various heterocycles due to the presence of 1,3-dicarbonyl functionality. The choice between the methyl and ethyl ester can influence reaction rates and yields, primarily due to steric and electronic effects.
Generally, methyl esters are considered slightly more reactive than their ethyl counterparts. This is attributed to the smaller size of the methoxy group, which presents less steric hindrance to an incoming nucleophile. This can lead to faster reaction rates in some cases. Conversely, the slightly greater electron-donating effect of the ethyl group might subtly influence the reactivity of the dicarbonyl system.
Pyrazole Synthesis
The reaction of 1,3-dicarbonyl compounds with hydrazine is a classical and efficient method for the synthesis of pyrazoles.
Comparative Performance: While direct comparative kinetic studies are not readily available, a study on the pyrolysis of methyl and ethyl propanoate showed that the methyl ester pyrolyzes faster. In the context of pyrazole synthesis, the initial nucleophilic attack of hydrazine on one of the carbonyl groups is a key step. The lower steric hindrance of the methyl ester may lead to a slightly faster initial reaction rate compared to the ethyl ester. However, in many synthetic preparations, the difference in overall yield is often negligible, and the choice of solvent and reaction conditions plays a a more significant role. For instance, a regioselective cyclocondensation of ethyl 2,4-dioxo-4-phenylbutanoate with sulfonylphenylhydrazine proceeds efficiently under reflux in ethanol.[1]
| Reactant | Reagent | Product | Yield | Reference |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Hydrazine hydrate | Ethyl 5-phenyl-1H-pyrazole-3-carboxylate | Good | [1] |
| This compound | Hydrazine hydrate | Methyl 5-phenyl-1H-pyrazole-3-carboxylate | (Expected) Good | - |
Knorr Pyrrole Synthesis
Comparative Performance: A study demonstrated the reaction of this compound in a three-component reaction with an aromatic aldehyde and propane-1,2-diamine to yield substituted pyrrol-2-ones. In such multicomponent reactions, the slightly higher reactivity of the methyl ester could potentially lead to faster reaction times and higher yields compared to the ethyl ester under identical conditions. Studies on the transesterification for biodiesel production have shown that methyl esters generally provide higher yields than ethyl esters.[2][3]
| Reactant | Reagents | Product | Yield | Reference |
| This compound | Aromatic aldehyde, Propane-1,2-diamine | 4-Acyl-1-(2-aminopropyl)-5-aryl-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one | Not specified | |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Aromatic aldehyde, Propane-1,2-diamine | (Analogous pyrrol-2-one) | (Expected) Similar to slightly lower | - |
Hantzsch Pyridine Synthesis
The Hantzsch pyridine synthesis is a multicomponent reaction that typically involves an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[4][5]
Comparative Performance: The classical Hantzsch reaction often suffers from long reaction times and moderate yields under conventional heating.[4] However, optimization using microwave irradiation or improved catalysts can significantly enhance the efficiency.[6] Given the general trend of slightly higher reactivity for methyl esters, it is plausible that this compound might offer a modest advantage in terms of reaction rate in the Hantzsch synthesis.
| Reactant | Reagents | Product | Yield | Reference |
| Ethyl 2,4-dioxopentanoate (analogue) | Benzaldehyde, Ammonium acetate | Dihydropyridine derivative | Good | [6] |
| This compound | Aldehyde, Ammonium acetate | (Expected dihydropyridine) | (Expected) Good | - |
| Ethyl 2,4-dioxo-4-phenylbutanoate | Aldehyde, Ammonium acetate | (Expected dihydropyridine) | (Expected) Good | - |
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are protocols for key reactions involving these esters.
Protocol 1: Synthesis of Ethyl 5-phenyl-1H-pyrazole-3-carboxylate[1]
This protocol describes the synthesis of a pyrazole derivative from ethyl 2,4-dioxo-4-phenylbutanoate.
-
Materials:
-
Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Hydrazine hydrate (1.0-1.2 eq)
-
Ethanol
-
-
Procedure:
-
Dissolve ethyl 2,4-dioxo-4-phenylbutanoate in ethanol in a round-bottom flask.
-
Add hydrazine hydrate to the solution.
-
Reflux the reaction mixture for a specified time (typically monitored by TLC, e.g., 2-4 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
-
Protocol 2: Generalized Knorr-type Pyrrole Synthesis
This generalized protocol is based on the principles of the Knorr pyrrole synthesis and can be adapted for the use of methyl or ethyl 2,4-dioxo-4-phenylbutanoate.[7]
-
Materials:
-
α-Amino ketone (or its in situ generated precursor) (1.0 eq)
-
Methyl or Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Glacial acetic acid
-
Zinc dust (if generating α-amino ketone in situ from an oxime)
-
-
Procedure:
-
If generating the α-amino ketone in situ, dissolve the corresponding β-ketoester in glacial acetic acid and cool in an ice bath.
-
Slowly add a solution of sodium nitrite to form the α-oximino ketone.
-
Gradually add zinc dust to reduce the oxime to the α-amino ketone.
-
To this mixture, add the methyl or ethyl 2,4-dioxo-4-phenylbutanoate.
-
The reaction mixture is then typically heated to reflux for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration.
-
The crude product is purified by recrystallization.
-
Protocol 3: Generalized Hantzsch Pyridine Synthesis[7]
This is a general procedure for the Hantzsch synthesis which can be adapted for the title compounds.
-
Materials:
-
An aromatic aldehyde (1.0 eq)
-
Methyl or Ethyl 2,4-dioxo-4-phenylbutanoate (2.0 eq)
-
Ammonium acetate (1.2 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde, methyl or ethyl 2,4-dioxo-4-phenylbutanoate, and ammonium acetate in ethanol.
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude dihydropyridine can be purified by column chromatography or recrystallization.
-
If the corresponding pyridine is desired, the isolated dihydropyridine is subjected to an oxidation step using a suitable oxidizing agent (e.g., nitric acid, ceric ammonium nitrate).
-
Protocol 4: Generalized Biginelli Reaction[9]
This generalized protocol for the Biginelli reaction can be adapted for the use of the title esters.
-
Materials:
-
An aryl aldehyde (1.0 eq)
-
Methyl or Ethyl 2,4-dioxo-4-phenylbutanoate (1.0 eq)
-
Urea or Thiourea (1.5 eq)
-
Ethanol
-
Catalytic amount of acid (e.g., HCl)
-
-
Procedure:
-
Combine the aryl aldehyde, the β-ketoester, and urea/thiourea in ethanol.
-
Add a catalytic amount of a strong acid.
-
Reflux the mixture for several hours until a precipitate forms.
-
Cool the reaction mixture and collect the solid product by filtration.
-
Wash the product with cold ethanol and dry to obtain the dihydropyrimidinone.
-
Recrystallization from a suitable solvent can be performed for further purification.
-
Conclusion
Both methyl and ethyl 2,4-dioxo-4-phenylbutanoate are highly effective precursors for the synthesis of a diverse range of heterocyclic compounds. The choice between the two may be guided by subtle differences in reactivity, physical properties, and cost. While direct comparative studies are limited, the available evidence from analogous systems suggests that this compound may offer slightly faster reaction rates due to reduced steric hindrance. However, for many applications, the difference in overall yield may be insignificant, and other factors such as solvent, temperature, and catalyst will have a more pronounced effect on the reaction outcome. This guide provides a foundational understanding to aid researchers in making an informed decision for their specific synthetic challenges in the pursuit of novel therapeutic agents.
References
Spectroscopic analysis to confirm the structure of "Methyl 2,4-dioxo-4-phenylbutanoate" products
A Comparative Guide to the Spectroscopic Analysis of Methyl 2,4-dioxo-4-phenylbutanoate
This guide provides a detailed comparison of the spectroscopic data for this compound against a structurally similar alternative, Methyl 3-oxo-4-phenylbutanoate. It is intended for researchers, scientists, and professionals in drug development to aid in the structural confirmation of these and similar β-keto esters. The guide includes comprehensive experimental protocols and visual diagrams to clarify the analytical workflow and logic.
Introduction to Spectroscopic Analysis of β-Keto Esters
β-Keto esters are a significant class of organic compounds, frequently utilized as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Their structural elucidation is crucial for ensuring the identity and purity of synthesized products. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[1] this compound, with its 1,3-dicarbonyl moiety, presents a distinct spectroscopic profile compared to its isomer, Methyl 3-oxo-4-phenylbutanoate, which possesses a different arrangement of functional groups. This guide will highlight these differences through a comparative analysis of their spectral data.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and Methyl 3-oxo-4-phenylbutanoate.
Table 1: ¹H NMR Spectroscopic Data Comparison (CDCl₃)
| Assignment | This compound | Methyl 3-oxo-4-phenylbutanoate | Key Differences |
| -OCH₃ (Methyl Ester) | ~3.10-3.20 ppm (s, 3H)[2] | ~3.71 ppm (s, 3H) | The chemical shift of the ester methyl protons is influenced by the proximity of the second carbonyl group. |
| -CH₂- (Methylene) | ~3.80 ppm (s, 2H)[2] | ~3.46 ppm (s, 2H, -CH₂CO₂Me) & ~3.82 ppm (s, 2H, Ph-CH₂-) | The target compound shows a single methylene singlet, while the alternative has two distinct methylene signals due to their different chemical environments. |
| Ar-H (Aromatic) | ~7.20-8.10 ppm (m, 5H)[2] | ~7.18-7.38 ppm (m, 5H) | The aromatic proton signals are in a similar region for both compounds. |
Table 2: ¹³C NMR Spectroscopic Data Comparison (CDCl₃)
| Assignment | This compound | Methyl 3-oxo-4-phenylbutanoate (Predicted) | Key Differences |
| C=O (Ketone) | ~190-200 ppm[2] | ~202 ppm | The ketone carbonyl in the target compound is part of a benzoyl group, which can influence its chemical shift. |
| C=O (Ester) | ~160-170 ppm[2] | ~171 ppm | The ester carbonyl chemical shifts are in a similar range. |
| Aromatic Carbons | ~120-140 ppm[2] | ~128-136 ppm | The aromatic carbon signals are comparable for both molecules. |
| -CH₂- | Not specified | ~45 ppm & ~50 ppm | The two distinct methylene groups in the alternative compound will have separate signals. |
| -OCH₃ | Not specified | ~52 ppm | The methyl ester carbon signal is expected in this region. |
Table 3: IR Spectroscopic Data Comparison
| Functional Group | This compound (cm⁻¹)[2] | Methyl 3-oxo-4-phenylbutanoate (cm⁻¹) | Key Differences |
| C=O Stretch (Ester) | ~1720-1740 | ~1745 | Both show a strong absorption in the typical ester carbonyl region. |
| C=O Stretch (Ketone) | ~1680-1700 | ~1715 | The conjugation in the benzoyl group of the target compound lowers the ketone stretching frequency compared to the non-conjugated ketone in the alternative. |
| C-H Stretch (Aromatic) | ~3000-3100 | Not specified | Expected in a similar region for both. |
| C-H Stretch (Aliphatic) | ~2800-3000 | ~2953 | Expected in a similar region for both. |
Table 4: Mass Spectrometry Data Comparison
| Analysis | This compound | Methyl 3-oxo-4-phenylbutanoate | Key Differences |
| Molecular Ion (M⁺) | m/z 206[2] | m/z 192 | The difference in molecular weight (14 units) is a primary distinguishing feature. |
| Key Fragments | Loss of -OCH₃ (m/z 31), Loss of benzoyl group (m/z 105)[2] | [PhCH₂]⁺ (m/z 91) | The fragmentation patterns are distinct and directly reflect the different molecular structures. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Protocol for NMR Spectroscopy Analysis
-
Sample Preparation :
-
Accurately weigh approximately 5-20 mg of the purified product.
-
Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[1]
-
-
Instrument Setup :
-
Insert the NMR tube into the spinner turbine and place it in the sample gauge to ensure correct positioning within the magnet.
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition :
-
Acquire the ¹H NMR spectrum. Typically, 8 to 16 scans are sufficient.
-
Acquire the ¹³C NMR spectrum. This may require a larger number of scans for a good signal-to-noise ratio.
-
-
Data Processing and Analysis :
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
-
Protocol for IR Spectroscopy Analysis
-
Sample Preparation :
-
Neat Liquid : If the sample is a liquid, a thin film can be prepared by placing a drop between two salt plates (e.g., NaCl or KBr).[1]
-
Solid : If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Solution : Prepare a 5-10% solution of the compound in a suitable solvent (e.g., chloroform) that is transparent in the IR region of interest.[1]
-
-
Instrument Setup :
-
Data Acquisition :
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the IR spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.[1]
-
-
Data Processing and Analysis :
-
The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.[1]
-
Identify the characteristic absorption bands for the functional groups present in the molecule.
-
Protocol for Mass Spectrometry Analysis
-
Sample Preparation :
-
Prepare a dilute solution of the purified product in a volatile organic solvent (e.g., methanol or acetonitrile).
-
-
Instrument Setup :
-
Choose an appropriate ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition :
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
-
Data Processing and Analysis :
-
Identify the molecular ion peak to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to gain further structural information.
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound.
Logical Relationship for Structure Confirmation
This diagram shows how data from different spectroscopic techniques are integrated to confirm the structure of this compound.
References
A Comparative Guide to Assessing the Purity of Compounds Synthesized from Methyl 2,4-dioxo-4-phenylbutanoate
For researchers, scientists, and professionals in drug development, the rigorous assessment of compound purity is a cornerstone of reliable and reproducible research. The starting material, Methyl 2,4-dioxo-4-phenylbutanoate, is a versatile building block in the synthesis of a variety of heterocyclic compounds and other molecules of pharmaceutical interest. Ensuring the purity of the final products derived from this precursor is critical for accurate biological evaluation and for meeting stringent regulatory standards.
This guide provides a comprehensive comparison of key analytical techniques for assessing the purity of compounds synthesized from this compound. We will delve into the principles of each method, present comparative data, and provide detailed experimental protocols to aid in the selection and implementation of the most appropriate purity assessment strategy.
Key Analytical Techniques for Purity Assessment
A multi-faceted approach is often the most effective strategy for purity determination, typically employing a combination of chromatographic and spectroscopic methods. This allows for both the quantification of the main compound and the identification and quantification of potential impurities, such as unreacted starting materials, byproducts, or degradation products.
The primary analytical techniques for assessing the purity of organic compounds include:
-
High-Performance Liquid Chromatography (HPLC): A powerful separation technique widely used for purity assessment.[1][2][3]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A primary analytical method that allows for the direct quantification of a compound against a certified reference standard.[4][5][6]
-
Mass Spectrometry (MS): Crucial for confirming the molecular weight of the synthesized compound and for identifying impurities, often coupled with a chromatographic technique (e.g., LC-MS).[1][7][8][9]
-
Elemental Analysis (EA): Provides information on the elemental composition of a compound, serving as a fundamental check of purity.[10][11][12]
Comparison of Analytical Techniques
The choice of analytical technique depends on several factors, including the properties of the synthesized compound, the nature of the expected impurities, and the required level of accuracy and sensitivity.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) | Mass Spectrometry (MS) | Elemental Analysis (EA) |
| Principle | Differential partitioning between a liquid mobile phase and a solid stationary phase. | Measurement of nuclear spin transitions in a magnetic field; signal intensity is directly proportional to the number of nuclei.[13][14] | Measurement of the mass-to-charge ratio of ions. | Determination of the mass fractions of carbon, hydrogen, nitrogen, and other elements.[10] |
| Primary Use | Quantification of purity (% area), separation of impurities. | Absolute purity determination, quantification of major components and impurities with unique signals.[4][5] | Molecular weight confirmation, structural elucidation of impurities.[7][9] | Confirmation of elemental composition and empirical formula.[11][12] |
| Advantages | High resolution and sensitivity, applicable to a wide range of compounds, well-established methods.[1][2] | Non-destructive, highly accurate and precise, does not require a reference standard of the analyte itself.[4][5] | High sensitivity and selectivity, provides structural information.[7][9] | Provides fundamental information about the compound's composition.[12] |
| Disadvantages | Requires a reference standard for quantification, peak co-elution can be an issue. Beta-keto esters can exhibit poor peak shape due to tautomerism.[15] | Lower sensitivity compared to HPLC for trace impurities, potential for signal overlap in complex mixtures. | May not be quantitative without appropriate standards, matrix effects can suppress ionization. | Does not distinguish between isomers, accepted deviation is around 0.3-0.4%.[10][16][17] |
| Typical Purity Range | >95% | >95% | Not directly a measure of purity percentage. | Confirms elemental composition within an accepted tolerance. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible purity data. Below are general protocols for the key analytical techniques discussed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
Due to the keto-enol tautomerism of the β-dicarbonyl moiety in this compound and its derivatives, developing a robust HPLC method can be challenging, often resulting in broad or split peaks.[15] Method optimization is key to achieving sharp, symmetrical peaks for accurate quantification.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol). The acid helps to suppress the ionization of any acidic or basic functional groups, leading to better peak shape.[3][18]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Elevated temperatures (e.g., 30-40°C) can help to increase the rate of interconversion between tautomers, potentially leading to a single, averaged peak.[15]
-
Detection Wavelength: Determined by the UV spectrum of the analyte; for compounds containing a phenyl group, a wavelength around 254 nm is a common starting point.[18]
-
Injection Volume: 10 µL.
Sample Preparation:
-
Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., acetonitrile/water mixture) at a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
Data Analysis:
-
The purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
Quantitative ¹H NMR (qNMR) for Absolute Purity Assessment
qNMR is a primary ratio method that determines the purity of a substance by comparing the integral of a signal from the analyte with the integral of a signal from a certified internal standard of known purity.[4][5]
Instrumentation:
-
NMR Spectrometer (400 MHz or higher).
Materials:
-
Internal Standard (IS): A certified reference material with a known purity, stable, and with signals that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Deuterated Solvent: A solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d₆, Chloroform-d).
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound (e.g., 10-20 mg) into a clean vial.
-
Accurately weigh a specific amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Transfer the solution to an NMR tube.
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
Data Analysis:
-
The purity of the analyte is calculated using the following formula:
Purity (%) = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool for confirming the molecular weight of the synthesized compound and for identifying potential impurities.[7][9] It is often coupled with HPLC (LC-MS) to provide separation and mass information simultaneously.[1][8][19]
Instrumentation:
-
Mass spectrometer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap) often coupled to an HPLC system.
Ionization Source:
-
Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common for this type of molecule.
Mode:
-
Operate in both positive and negative ion modes to maximize the chances of observing the molecular ion.
-
Acquire data in full scan mode to detect all ions within a specified mass range.
Sample Preparation:
-
For LC-MS, the sample is prepared as for HPLC analysis.
-
For direct infusion, a dilute solution (e.g., 10-100 µg/mL) in a suitable solvent (e.g., methanol with 0.1% formic acid) is used.
Data Analysis:
-
The observed mass-to-charge ratio (m/z) of the molecular ion is compared to the calculated exact mass of the expected compound. High-resolution mass spectrometry (HRMS) can provide mass accuracy within a few parts per million (ppm), which is highly indicative of the correct elemental formula.
Elemental Analysis (EA)
Elemental analysis determines the percentage of carbon, hydrogen, nitrogen, and other elements in a compound.[10] The results are compared with the theoretical values for the proposed chemical formula.
Instrumentation:
-
CHNS/O Analyzer.
Sample Preparation:
-
A small, accurately weighed amount of the dried and purified compound is required.
Data Analysis:
-
The experimentally determined percentages of each element are compared to the calculated theoretical values. A good match, typically within ±0.4%, provides strong evidence for the purity and correct elemental composition of the synthesized compound.[16][17]
Visualizing Experimental Workflows and Biological Context
To provide a clearer understanding of the processes involved, the following diagrams illustrate a general workflow for purity assessment and a hypothetical signaling pathway where a derivative of this compound might be investigated.
Caption: General workflow for purity assessment of synthesized compounds.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
By employing a combination of these analytical techniques and following rigorous experimental protocols, researchers can confidently assess the purity of their synthesized compounds, ensuring the integrity and validity of their scientific findings.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Simultaneous Determination of Enantiomeric Purity and Organic Impurities of Dexketoprofen Using Reversed-Phase Liquid Chromatography—Enhancing Enantioselectivity through Hysteretic Behavior and Temperature-Dependent Enantiomer Elution Order Reversal on Polysaccharide Chiral Stationary Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. J Med Chem statement on Chemical Purity - Mestrelab Resources [mestrelab.com]
- 7. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 8. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. innovationaljournals.com [innovationaljournals.com]
- 10. Elemental analysis - Wikipedia [en.wikipedia.org]
- 11. How to Determine the Purity of a Substance using Elemental Analysis | Chemistry | Study.com [study.com]
- 12. Elemental analysis: an important purity control but prone to manipulations - Inorganic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QI01379C [pubs.rsc.org]
- 13. quora.com [quora.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 16. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. benchchem.com [benchchem.com]
- 19. chimia.ch [chimia.ch]
Safety Operating Guide
Essential Guidance for the Disposal of Methyl 2,4-dioxo-4-phenylbutanoate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed guide to the proper disposal procedures for Methyl 2,4-dioxo-4-phenylbutanoate (CAS No. 20577-73-5), a key intermediate in organic synthesis.
Immediate Safety and Handling Precautions:
While a comprehensive Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available through standard searches, general best practices for handling fine chemicals of this nature should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling this compound.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
-
Spill Management: In case of a spill, avoid generating dust. Carefully scoop the solid material into a designated, labeled waste container. Clean the affected area with a suitable solvent and dispose of the cleaning materials as hazardous waste.
Summary of Key Chemical Data
For quick reference, the following table summarizes the known physical and chemical properties of this compound.
| Property | Value |
| CAS Number | 20577-73-5 |
| Molecular Formula | C₁₁H₁₀O₄ |
| Molecular Weight | 206.19 g/mol |
| Appearance | Solid, Yellow crystalline powder |
| Purity | ≥ 97% (HPLC) |
| Melting Point | 58-64 ºC |
| Storage Conditions | Store at 0-8°C |
This data is compiled from various chemical supplier information.
Disposal Procedures
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Collection:
-
Collect all waste this compound, including expired product, residues, and contaminated materials (e.g., weighing boats, gloves, wipes), in a dedicated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, in good condition, and have a secure lid.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," the CAS number "20577-73-5," and the associated hazards (if known from internal assessments or supplier information).
-
-
Storage of Chemical Waste:
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Ensure the storage area is away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.
-
Provide the waste contractor with all available information about the chemical.
-
Do not attempt to dispose of this chemical down the drain or in regular solid waste.
-
Experimental Protocols
Currently, there are no publicly available, cited experimental protocols specifically detailing the decomposition or neutralization of this compound for disposal purposes. The recommended procedure is to rely on professional hazardous waste disposal services.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
Personal protective equipment for handling Methyl 2,4-dioxo-4-phenylbutanoate
Immediate Safety and Personal Protective Equipment (PPE)
Given the absence of specific toxicity data, Methyl 2,4-dioxo-4-phenylbutanoate should be handled with the utmost caution, assuming it to be hazardous.[1] The primary goal is to prevent all routes of exposure, including inhalation, ingestion, and skin/eye contact.[2][3]
Recommended Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles are required at all times.[4][5] A face shield should be worn over the goggles when there is a potential for splashing or aerosol generation. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for incidental contact.[1][5] Always inspect gloves for tears or degradation before use and change them frequently. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully fastened to protect against splashes.[1][4] |
| Respiratory Protection | Chemical Fume Hood or Respirator | All handling of solid or solutions of this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][3] |
| Foot Protection | Closed-Toe Shoes | Wear closed-toe, chemical-resistant shoes to protect from potential spills.[6] |
Operational Plan: From Receipt to Disposal
A systematic approach is crucial for safely managing this chemical throughout its lifecycle in the laboratory.
1. Preparation and Pre-Handling:
-
Designated Area: Designate a specific area within a laboratory, preferably inside a chemical fume hood, for handling this compound.[1]
-
Emergency Equipment: Before starting work, ensure that an emergency eyewash station and safety shower are accessible and unobstructed.[7]
-
Spill Kit: Have a chemical spill kit readily available that is appropriate for handling spills of solid and liquid organic compounds.[2]
-
Labeling: Ensure all containers are clearly labeled with the chemical name and any known or suspected hazards.[8]
2. Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear the appropriate PPE as detailed in the table above before handling the compound.[4]
-
Engineering Controls: Conduct all manipulations of the chemical within a properly functioning chemical fume hood to prevent the release of dust or vapors into the laboratory environment.[1][3]
-
Avoiding Contamination: Do not eat, drink, or apply cosmetics in the laboratory.[9] Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
-
Transport: When moving the chemical, use secondary containment to minimize the risk of spills.[1]
3. Storage:
-
Containers: Store this compound in a tightly sealed, properly labeled container.[10][11]
-
Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7][8]
-
Inventory: Maintain an accurate inventory of the chemical.
4. Disposal Plan:
-
Waste Classification: All waste containing this compound, including contaminated consumables, should be treated as hazardous waste.[12][13]
-
Waste Containers: Collect waste in designated, leak-proof, and clearly labeled hazardous waste containers.[12] Do not mix with other waste streams unless compatibility is known.[7]
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service in accordance with all local, state, and federal regulations.[14][15] Do not dispose of it down the drain or in regular trash.[14]
Experimental Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: A flowchart outlining the key steps for the safe handling of a research chemical with unknown hazards.
References
- 1. twu.edu [twu.edu]
- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]
- 3. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. youthfilter.com [youthfilter.com]
- 5. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 6. lsu.edu [lsu.edu]
- 7. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 8. saffronchemicals.com [saffronchemicals.com]
- 9. cce.caltech.edu [cce.caltech.edu]
- 10. pharmabeginers.com [pharmabeginers.com]
- 11. SOP Title: Preparation and Handling of Laboratory Reagents - Pharmacoguide [pharmacoguide.com]
- 12. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 13. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 14. acs.org [acs.org]
- 15. Safe Chemical Waste Disposal [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
